ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h5,11,13,15,21H,3-4,6-10,12H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHHWUTSBRYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C4)CO)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Source and Bioactivity of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane diterpenoid with promising biological activities. The primary natural source of this compound is identified as the plant Wedelia trilobata. This document details the isolation of the compound from its natural source, summarizes its known biological activities with available quantitative data, and presents detailed experimental protocols for the assessment of these activities. Furthermore, a putative biosynthetic pathway and a hypothetical signaling pathway are illustrated to provide a deeper understanding of its molecular context. All quantitative data are presented in structured tables, and key experimental workflows and pathways are visualized using Graphviz diagrams to facilitate comprehension for researchers and professionals in drug development.
Natural Source and Isolation
The principal natural source of this compound is the flowering plant Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family.[1][2][3][4][5] This plant is known to produce a variety of bioactive secondary metabolites, including a range of ent-kaurane diterpenoids.[1][2]
Isolation Protocol from Wedelia trilobata
The following protocol is a synthesized methodology based on the general procedures described for the isolation of kaurane diterpenoids from Wedelia trilobata.[1][4]
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation of this compound.
Methodology:
-
Plant Material and Extraction: The dried and powdered whole plant of Wedelia trilobata is subjected to extraction with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which typically contains the diterpenoids, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed using a gradient of petroleum ether and acetone.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
Purification: The fractions containing the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Note: While a specific yield for this compound is not explicitly reported in the literature, the isolation of several milligrams of related kaurane diterpenoids from kilogram quantities of the plant material has been described.[4]
Biological Activity and Quantitative Data
This compound has demonstrated notable biological activities, particularly antifungal and cytotoxic effects.
Antifungal Activity
The compound has been evaluated for its antifungal properties against various fungal strains.
| Biological Activity | Test Organism | Quantitative Metric | Result |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL |
Table 1: Antifungal activity of this compound.
Cytotoxic Activity
While extensive data for this compound is limited, studies on structurally similar ent-kaurane diterpenoids provide insights into its potential cytotoxic effects against cancer cell lines.
| Compound | Cell Line | Cancer Type | Quantitative Metric | Result |
| ent-17-Hydroxykaur-15-en-19-oic acid (structurally similar) | LNCaP | Prostate Cancer | IC₅₀ | 17.63 µg/mL |
Table 2: Cytotoxicity data for a structurally related ent-kaurane diterpenoid.[2]
Experimental Protocols
Antifungal Activity Assay (Broth Microdilution Method)
Experimental Workflow: MIC Determination
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: The fungal strain (Monilia albicans) is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 10⁶ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is incubated at an optimal temperature for fungal growth for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Experimental Workflow: MTT Assay for Cytotoxicity
References
The Discovery of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid in Wedelia trilobata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the ent-kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, from the plant Wedelia trilobata. This document details the experimental protocols, quantitative data, and potential biological significance of this natural product, serving as a foundational resource for further research and development.
Introduction
Wedelia trilobata (L.), a plant recognized for its use in traditional medicine, is a rich source of bioactive secondary metabolites.[1][2] Among these are ent-kaurane diterpenoids, a class of compounds that has garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[3] One such diterpenoid isolated from this plant is this compound.[4][5] This guide synthesizes the available scientific data on its discovery and characterization.
Isolation and Purification
The isolation of this compound from Wedelia trilobata is a multi-step process involving extraction and chromatography. The following protocol is based on methodologies reported for the isolation of ent-kaurane diterpenoids from this plant.[5]
Experimental Protocol: Isolation
-
Plant Material Collection and Preparation: Aerial parts of Wedelia trilobata are collected, identified, and air-dried. The dried plant material is then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-acetone can be used.[5]
-
Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and further purified. This may involve repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[5]
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through extensive spectroscopic analysis.[5]
Spectroscopic Data
The structural confirmation of the isolated compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Data Type | Observations for this compound * | Reference |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to olefinic protons, a hydroxymethylene group, and methyl groups characteristic of an ent-kaurane skeleton. | [5] |
| ¹³C NMR | Chemical Shifts (δ) | Twenty carbon signals, including those for a carboxylic acid, double bonds, and a hydroxylated carbon. The chemical shifts of the methyl group at C-4 help determine its β-orientation. | [5] |
| 2D NMR | Correlations | HMBC correlations confirm the connectivity of the carbon skeleton, including the placement of the hydroxyl group and the double bonds. | [5] |
| MS | Molecular Ion Peak | Provides the molecular weight of the compound, which is used to determine the molecular formula. | [5] |
Note: For detailed, specific chemical shift values, refer to the primary literature.[5]
Biological Activity
While research on this compound is still in its early stages, preliminary studies and data from structurally similar compounds suggest potential therapeutic applications.[1]
Antifungal Activity
The primary biological activity reported for this compound is its antifungal property.[1]
| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |
Cytotoxic Activity
While extensive cytotoxic data for this specific compound is not widely published, a structurally related compound, ent-17-Hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic activity against human cancer cell lines.[6][7] This suggests that this compound may also possess cytotoxic properties worthy of investigation.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [6] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [6] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.[7]
-
Cell Seeding: Plate human cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like DMSO. Ensure the final solvent concentration is non-toxic to the cells.
-
Incubation: Incubate the treated cells for a specified period, typically 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Potential Signaling Pathways
Specific signaling pathways for this compound have not yet been fully elucidated. However, based on studies of structurally similar ent-kaurane diterpenoids, a plausible mechanism of action for its potential cytotoxic effects could involve the induction of apoptosis.[3] Key pathways that are often modulated by this class of compounds include the intrinsic (mitochondrial) apoptosis pathway and the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[3]
Conclusion and Future Directions
This compound is a naturally occurring diterpenoid from Wedelia trilobata with documented antifungal activity.[1] While research into its full biological potential is ongoing, its structural similarity to other bioactive ent-kaurane diterpenoids suggests it may possess a broader range of pharmacological properties, including cytotoxic effects.[3]
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a wider range of microbial strains and a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
-
Synthesis and Analogue Development: Exploring synthetic routes to produce the compound in larger quantities and creating analogues to improve potency and selectivity.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide on the Chemical Properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1] Diterpenoids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, its known biological activities, and detailed experimental protocols for its analysis.
Chemical Properties
A summary of the known and predicted chemical properties of this compound is presented below. It is important to note that while spectroscopic data are available, experimental values for some physical properties of this specific compound are not readily found in the current literature. In such instances, predicted values from computational models are provided for estimation purposes.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.43 g/mol | [1] |
| Physical State | Solid (Predicted) | General knowledge of similar compounds[1] |
| Melting Point | Not Experimentally Determined | N/A |
| Boiling Point | 496.8 ± 45.0 °C (Predicted) | [1] |
| pKa (acidic) | 4.57 ± 0.70 (Predicted) | [1] |
| Solubility | Soluble in DMSO (Predicted) | [1] |
Spectroscopic Data
Accurate spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following tables summarize the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound.
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [2]
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 40.8 |
| 2 | 19.2 |
| 3 | 37.9 |
| 4 | 43.8 |
| 5 | 56.9 |
| 6 | 21.8 |
| 7 | 37.9 |
| 8 | 45.9 |
| 9 | 157.2 |
| 10 | 38.1 |
| 11 | 113.5 |
| 12 | 31.8 |
| 13 | 38.8 |
| 14 | 28.5 |
| 15 | Not Reported |
| 16 | Not Reported |
| 17 | Not Reported |
| 18 | Not Reported |
| 19 | Not Reported |
| 20 | Not Reported |
¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [2]
(Specific proton assignments and coupling constants are not fully detailed in the available search results and would require access to the primary literature for a complete table.)
Biological Activity
Antifungal Activity
The primary reported biological activity for this compound is its antifungal property. The available quantitative data is summarized in the table below.
| Biological Activity | Test Organism | Quantitative Metric | Result |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL |
Cytotoxic Activity
While specific cytotoxic data for this compound is not extensively published, the structurally similar compound, ent-17-hydroxykaur-15-en-19-oic acid, has demonstrated cytotoxic effects against various human cancer cell lines.[1] This suggests that this compound may possess similar properties and warrants further investigation.
Cytotoxicity of the related compound ent-17-Hydroxykaur-15-en-19-oic acid [1]
| Cell Line | Cancer Type | IC₅₀ |
| LNCaP | Prostate Cancer | 17.63 µg/mL |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments related to the characterization and bioactivity testing of this compound.
NMR Spectroscopy[2]
-
Instrument : Bruker AV-400 or equivalent NMR spectrometer.
-
Solvent : Deuterochloroform (CDCl₃) or deuteropyridine (C₅D₅N).
-
Temperature : 25 °C.
-
Internal Standard : Tetramethylsilane (TMS).
-
¹H NMR : 400 MHz.
-
¹³C NMR : 100 MHz.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Test Organism : The fungal or bacterial strain of interest (e.g., Monilia albicans).
-
Inoculum Preparation : Culture the microorganism on a suitable medium to obtain a fresh microbial suspension. Dilute the suspension with sterile saline to a standardized concentration (e.g., approximately 10⁶ colony-forming units (CFU)/mL).
-
Compound Preparation : Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial twofold dilutions of the stock solution in a 96-well microplate containing the appropriate broth medium.
-
Inoculation : Add the standardized microbial suspension to each well of the microplate.
-
Incubation : Incubate the microplate under conditions suitable for the growth of the test organism (e.g., specific temperature and time).
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Seed adherent cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment : Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Incubation : Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization : Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest that they may exert their cytotoxic effects through the modulation of key cellular signaling pathways such as the NF-κB pathway.[1][2]
Caption: Hypothetical modulation of the NF-κB signaling pathway.
The diagram above illustrates a plausible mechanism where the compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the expression of pro-survival and inflammatory genes.
References
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid molecular structure
An In-depth Technical Guide on ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ent-kaurane diterpenoids.
Introduction
This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] It has been isolated from Wedelia trilobata, a plant used in traditional medicine.[1][2][3][4] Diterpenoids of this class are of significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] While extensive research on this specific molecule is still emerging, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action and therapeutic applications.[1]
Molecular Structure and Chemical Properties
The molecular structure of this compound is characterized by a tetracyclic kaurane skeleton with hydroxyl and carboxylic acid functional groups.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [1][5] |
| Molecular Weight | 316.43 g/mol | [1][2] |
| CAS Number | 1588516-88-4 | [6] |
| IUPAC Name | (1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadeca-10,14-diene-5-carboxylic acid | [5] |
| Physical State | Solid (Predicted) | [1] |
| Boiling Point | 496.8 ± 45.0 °C (Predicted) | [1] |
| pKa (acidic) | 4.57 ± 0.70 (Predicted) | [1] |
| Solubility | Soluble in DMSO (Predicted) | [1] |
| Purity | HPLC ≥97.5% | [6] |
Note: Some properties are predicted based on computational models of structurally similar compounds due to limited experimental data for this specific molecule.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the characterization of natural products like this compound.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube.
-
Apparatus: A digital melting point apparatus with a heating block is utilized.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
A preliminary rapid heating can be performed to determine an approximate melting point.
-
Subsequently, a slower heating ramp (e.g., 1-2 °C per minute) is used near the approximate melting point to allow for accurate observation of the temperature range over which the solid melts.[1]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
-
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of the carboxylic acid group in the molecule, which influences its physiological behavior.
-
Method: Potentiometric titration is a standard method for pKa determination.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
A pH meter is used to monitor the pH of the solution as the titrant is added incrementally.
-
The equivalence point of the titration is determined from the resulting titration curve.
-
The pKa is calculated as the pH at the half-equivalence point.
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, research on analogous ent-kaurane diterpenoids suggests potential cytotoxic and pro-apoptotic effects on cancer cells.[1] A plausible mechanism of action, based on these related compounds, involves the modulation of key cellular signaling pathways.[1]
Caption: Hypothetical signaling pathway of action.
Proposed Experimental Workflow for Cytotoxicity Investigation
Based on the activities of related compounds, a hypothetical workflow can be proposed to investigate the cytotoxic mechanism of this compound.
Caption: Experimental workflow for investigating cytotoxicity.
Conclusion
This compound represents a promising natural product for further investigation.[1] While a complete experimental physicochemical profile is not yet available, this guide provides foundational chemical information and standardized protocols for its study. The cytotoxic effects observed in structurally related compounds suggest that this molecule is a strong candidate for further research to elucidate its precise mechanism of action and to evaluate its potential as a lead compound in drug discovery, particularly in the field of oncology.[1]
References
A Comprehensive Technical Guide to the Spectroscopic and Biological Data of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] This compound has been isolated from Wedelia trilobata, a plant with a history of use in traditional medicine.[1] Diterpenoids of the ent-kaurane class have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols, and an exploration of its potential biological activities and associated signaling pathways.
Spectroscopic Data
The structural elucidation of this compound is primarily based on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide the foundational spectroscopic signature for the identification and structural confirmation of this diterpenoid.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 11 | 5.38 | t | 3.7 |
| 15 | 5.89 | dd | 9.8, 6.2 |
| 16 | 6.13 | d | 9.8 |
| 17 | 4.17 | s | |
| 20 | 1.19 | s |
Note: Data presented here is a selection of key proton signals. A complete assignment would require 2D NMR analysis.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 40.8 |
| 2 | 19.2 |
| 3 | 37.9 |
| 4 | 43.8 |
| 5 | 56.9 |
| 6 | 21.8 |
| 7 | 37.9 |
| 8 | 45.9 |
| 9 | 157.2 |
| 10 | 38.1 |
| 11 | 113.5 |
| 12 | 31.8 |
| 13 | 38.8 |
| 14 | 28.5 |
| 15 | 130.0 |
| 16 | 130.0 |
| 17 | 65.0 |
| 18 | 29.0 |
| 19 | 182.5 |
| 20 | 15.6 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₃ |
| Molecular Weight | 316.43 g/mol |
| Expected [M-H]⁻ | 315.42 m/z |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups.
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| O-H (Alcohol) | 3500-3200 (broad) |
| C=O (Carboxylic Acid) | 1725-1700 |
| C=C (Alkene) | 1680-1640 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data and the assessment of biological activity for ent-kaurane diterpenoids.
NMR Spectroscopy Protocol
-
Instrument : Bruker AV-400 NMR spectrometer or equivalent.[2]
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated pyridine (C₅D₅N).[2]
-
Temperature : 25 °C.[2]
-
Internal Standard : Tetramethylsilane (TMS).[2]
-
¹H NMR : 400 MHz.[2]
-
¹³C NMR : 100 MHz.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column : C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient : 70% A to 30% A over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
Mass Spectrometry (Electrospray Ionization - Time-of-Flight)
-
Ionization Mode : Negative Electrospray Ionization (ESI).
-
Sample Preparation : 1-10 µg/mL solution in methanol or acetonitrile.
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Flow : 8 L/min.
-
Drying Gas Temperature : 300°C.
-
Mass Range : m/z 100-1000.
Biological Activity and Signaling Pathways
ent-kaurane diterpenoids are known to exhibit a range of biological activities. While extensive research on this compound is still emerging, preliminary studies and data from related compounds suggest potential cytotoxic and antifungal properties.
Cytotoxicity
A structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has shown cytotoxic activity against human prostate cancer cell lines.[3]
Table 5: Cytotoxicity Data for a Structurally Related Compound
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 |
Antifungal Activity
This compound has been reported to exhibit weak antifungal activity.
Putative Signaling Pathway: Inhibition of NF-κB
A plausible mechanism of action for the anti-inflammatory and cytotoxic effects of ent-kaurane diterpenoids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of inflammation, cell survival, and proliferation.
Below is a diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by an ent-kaurane diterpenoid.
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow: Cytotoxicity Assay
A common method to determine the cytotoxic activity of a compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for Determining Cytotoxicity using the MTT Assay.
References
Unveiling the Biological Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – This technical guide offers a comprehensive overview of the biological activities of the natural product ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a diterpenoid of the ent-kaurane class. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on the existing quantitative data, detailed experimental protocols, and putative mechanisms of action.
This compound is a naturally occurring compound isolated from Wedelia trilobata.[1][2][3][4] While research on this specific molecule is still in its early stages, this guide synthesizes the available information to highlight its potential for further investigation.
Quantitative Biological Activity Data
To date, the primary reported biological activity for this compound is its antifungal property.[2] Due to the limited availability of extensive research on this specific compound, quantitative data on other biological activities is not yet well-documented in publicly available literature.[5][6] For comparative purposes and to guide future research, this guide also includes cytotoxicity data for structurally similar ent-kaurane diterpenoids.
Table 1: Antifungal Activity of this compound
| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [2] |
Table 2: Comparative Cytotoxicity Data of Structurally Related ent-Kaurane Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [5] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the key experimental protocols used to assess the biological activity of this compound and related compounds.
Antifungal Activity Assay (Broth Microdilution Method)
The antifungal activity of this compound was determined using a broth microdilution method.[2]
-
Test Organism: Monilia albicans.[2]
-
Inoculum Preparation: The fungal strain is cultured on a suitable medium to obtain a fresh microbial suspension. This suspension is then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.[2]
-
Assay Procedure:
-
The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2]
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
The prepared fungal inoculum is added to each well.
-
The plate is incubated under appropriate conditions for fungal growth.
-
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[2]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of related ent-kaurane diterpenoids have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[1]
-
Cell Lines and Culture: Human cancer cell lines (e.g., LNCaP, 22Rv1) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[1][6]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition and Formazan Solubilization:
-
Data Analysis:
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
The percentage of cell viability is calculated relative to untreated control cells.[5]
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[5]
-
Mandatory Visualizations
Experimental and Logical Workflows
To provide a clear visual representation of the processes involved in evaluating the biological activity of this compound, the following diagrams have been generated.
References
Unveiling the Therapeutic Potential of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from Wedelia trilobata.[1] This plant is recognized for producing a variety of bioactive secondary metabolites.[1] The ent-kaurane diterpenoids are a significant class of natural products that have garnered considerable scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2]
While research on this compound is still in its early stages, this technical guide provides a comprehensive overview of the current scientific data.[1][3] It focuses on its known biological activities, potential therapeutic applications inferred from structurally related compounds, detailed experimental methodologies, and putative mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Quantitative Biological Activity Data
To date, the primary biological activity directly reported for this compound is its antifungal property.[1] Due to the limited specific data on this compound, quantitative data for a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, is also presented for comparative and predictive purposes.[3]
Table 1: Antifungal Activity of this compound
| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |
Table 2: Cytotoxic Activity of Structurally Similar ent-Kaurane Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [3] |
| Grandiflorenic acid | MCF-7 | Breast | Not specified | [4] |
| Grandiflorenic acid | A549 | Lung | Not specified | [4] |
| Grandiflorenic acid | HuH7.5 | Hepatocellular | Not specified | [4] |
Potential Therapeutic Uses and Putative Mechanisms of Action
Based on the documented activities of the broader ent-kaurane diterpenoid class, this compound holds potential in several therapeutic areas.
Antifungal Activity
The demonstrated in vitro activity against Monilia albicans suggests a potential application in treating fungal infections.[1] Further screening against a wider panel of fungal and bacterial pathogens is warranted to define its full antimicrobial spectrum.[1]
Anticancer Activity
Structurally related ent-kaurane diterpenoids have shown promising cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanism for these anticancer properties involves the induction of apoptosis and autophagy.[2][4]
Putative Signaling Pathways in Cancer:
-
Inhibition of the NF-κB Pathway: A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2] By inhibiting this pathway, ent-kaurane diterpenoids can potentially suppress tumor growth and promote cancer cell death.
-
Induction of the Mitochondrial Apoptosis Pathway: These compounds may induce apoptosis through the intrinsic or mitochondrial pathway.[2] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5]
Experimental Protocols
The methodologies employed in determining the biological activity of this compound and its analogs are crucial for the interpretation and replication of findings.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method was used to determine the antifungal activity of this compound.[1]
-
Test Organism: Monilia albicans.
-
Inoculum Preparation: The fungal strain is cultured on a suitable medium to obtain a fresh microbial suspension. The suspension is then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
The compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate with a suitable broth medium.
-
The prepared fungal inoculum is added to each well.
-
The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines and Culture: Adherent human cancer cell lines (e.g., LNCaP, MCF-7, A549) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The compound is dissolved in DMSO to prepare a stock solution, from which serial dilutions are made in the cell culture medium.
-
The cells are treated with various concentrations of the compound and incubated for a period of 24-72 hours.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.[3]
-
Future Directions
The documented antifungal activity and the inferred anticancer potential of this compound provide a solid foundation for further investigation. Future research should prioritize:
-
Broad-spectrum antimicrobial screening: Evaluating the compound against a wider range of pathogenic bacteria and fungi.
-
In vitro cytotoxicity screening: Testing the compound against a diverse panel of human cancer cell lines to identify potential anticancer activity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects.
-
In vivo studies: If promising in vitro activity is observed, conducting animal studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of the compound.[6]
-
Investigation of anti-inflammatory potential: Given the known anti-inflammatory properties of other ent-kaurane diterpenoids, exploring the effects of this compound in relevant in vitro and in vivo models of inflammation is a logical next step.
Conclusion
This compound represents a promising natural product with documented antifungal activity and significant potential for further therapeutic development, particularly in the area of oncology. While current data is limited, the biological activities of structurally related compounds strongly suggest that this molecule warrants more in-depth investigation. The experimental protocols and putative mechanisms of action outlined in this guide provide a framework for future research aimed at fully characterizing the therapeutic potential of this ent-kaurane diterpenoid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grandiflorenic acid from Wedelia trilobata plant induces apoptosis and autophagy cell death in breast adenocarcinoma (MCF7), lung carcinoma (A549), and hepatocellular carcinoma (HuH7.5) cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Disclaimer: The current body of scientific literature on the specific mechanism of action of ent-17-hydroxykaura-9(11),15-dien-19-oic acid is limited. Much of the understanding of its biological activity is extrapolated from studies on structurally similar ent-kaurane diterpenoids. This guide provides a comprehensive overview of the available data for the target compound and contextualizes it with information from related molecules to suggest potential mechanisms and guide future research.
Introduction
This compound is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1][2] It has been isolated from plants such as Wedelia trilobata, which has a history of use in traditional medicine.[2][3][4] The ent-kaurane family of compounds has garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic effects against various cancer cell lines.[2] This technical guide synthesizes the current knowledge on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and putative signaling pathways.
Quantitative Biological Activity Data
To date, the reported biological activities for this compound include antifungal and cytotoxic effects. The available quantitative data is summarized below. For comparative purposes, data for the closely related and more extensively studied diterpene, ent-kaur-16-en-19-oic acid, is also included.[5]
Table 1: Antifungal Activity of this compound
| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |
Table 2: Comparative Cytotoxic Activities of ent-Kaurane Diterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Laboratory/Study |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | Uribe, N. et al. (2006) |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | Uribe, N. et al. (2006) |
Note: There is a discrepancy in the literature regarding the exact structure of the compound tested for cytotoxicity, with some sources referring to it as ent-17-Hydroxykaur-15-en-19-oic acid.
Experimental Protocols
A detailed understanding of the methodologies used to generate bioactivity data is crucial for interpretation and replication. The following are the experimental protocols from the cited studies.
1. Antimicrobial Activity Assay (Broth Microdilution Method) [1]
-
Test Organisms: Monilia albicans
-
Inoculum Preparation: The fungal strain was cultured on a suitable medium to obtain a fresh microbial suspension. The suspension was then diluted with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well was inoculated with the prepared fungal suspension.
-
The plates were incubated under appropriate conditions to allow for fungal growth.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
-
2. Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Lines and Culture: Human prostate cancer cell lines (e.g., LNCaP, 22Rv1), colon cancer cell lines (e.g., HT29, HCT116, SW480, SW620), and others are commonly used.[5] Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation:
-
Stock Solution: A 10 mM stock solution of the test compound is prepared in DMSO.[6] Sonication may be used to ensure complete dissolution. The stock solution should be stored at -20°C.[6]
-
Working Solutions: On the day of the experiment, serial dilutions of the stock solution are prepared in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6]
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
The cells are then treated with various concentrations of the test compound and incubated for a further 24-72 hours.[6]
-
Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) is added to each well.[6]
-
The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
-
The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6] The plate is shaken for 15 minutes.[6]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[5]
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves using non-linear regression analysis.
-
Mandatory Visualization
Putative Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, research on structurally similar ent-kaurane diterpenoids suggests potential mechanisms of action.[2] These compounds have been shown to induce apoptosis and exert cytotoxic effects through the modulation of key cellular signaling pathways, such as the NF-κB and intrinsic apoptosis pathways.[2][6]
A plausible, yet hypothetical, mechanism of action for this compound, based on related diterpenoids, involves the inhibition of the NF-κB signaling pathway and the induction of the mitochondrial apoptosis pathway.[2][6]
Future Research Directions
The documented antifungal and potential cytotoxic activities of this compound provide a foundation for further investigation.[1] Given the broad range of biological activities exhibited by the ent-kaurane diterpenoid class, including anti-inflammatory, cytotoxic, and antimicrobial effects, it is plausible that this specific compound possesses other, as yet undiscovered, pharmacological properties.[1]
Future research should focus on:
-
Confirming the cytotoxic activity against a broader panel of cancer cell lines.
-
Investigating its potential anti-inflammatory, antiviral, and other pharmacological effects in relevant in vitro and in vivo models.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its precise mechanism of action.[1]
The information presented in this guide, while based on limited current data, underscores the potential of this natural product as a lead compound for drug discovery and development.[1]
References
Methodological & Application
Application Notes and Protocols for the Isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid from Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class. It has been successfully isolated from Wedelia trilobata, a plant known for its traditional medicinal uses and as a rich source of various bioactive secondary metabolites. Diterpenoids of this class have garnered significant scientific interest due to their potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from the whole plant material of Wedelia trilobata, based on established phytochemical research.
Data Presentation
The following table summarizes the quantitative data associated with a representative isolation of this compound and other co-isolated diterpenoids from Wedelia trilobata.
| Compound No. | Compound Name | Starting Plant Material (kg) | Yield (mg) |
| 2 | This compound | 10.0 | 3.5 |
| 1 | 3α-tigloyloxypterokaurene L3 | 10.0 | 4.2 |
| 3 | Wedelobatin A | 10.0 | 4.0 |
| 4 | Wedelobatin B | 10.0 | 4.0 |
| 5 | Grandiflorenic acid | 10.0 | 17.5 |
| 12 | 16α-hydroxy-ent-kauran-19-oic acid | 10.0 | 48.0 |
| 13 | ent-kaur-16-en-19-oic acid | 10.0 | 8.0 |
Experimental Protocols
This section details the methodology for the extraction, fractionation, and purification of this compound from Wedelia trilobata.
Plant Material Collection and Preparation
-
Collection: Whole plants of Wedelia trilobata were collected from Kunming, Yunnan province, China.
-
Authentication: The plant material was identified by Prof. Xiao-Cheng Yuan at the Kunming Institute of Botany, Chinese Academy of Sciences. A voucher specimen (No. 20100810) has been deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.
-
Preparation: The whole plants were air-dried and powdered.
Extraction
-
The air-dried, powdered whole plants of W. trilobata (10.0 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature.
-
The solvent was evaporated under reduced pressure to yield a crude extract (850 g).
Fractionation
-
The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.
-
The ethyl acetate-soluble fraction (280 g) was subjected to further chromatographic separation.
Chromatographic Purification
The ethyl acetate fraction was subjected to a multi-step chromatographic procedure to isolate the target compound.
-
Step 1: Silica Gel Column Chromatography (CC)
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether-acetone (from 1:0 to 0:1, v/v).
-
Fractions: Ten fractions (Fr. 1-10) were collected based on TLC analysis.
-
-
Step 2: Further Separation of Fractions
-
Fraction 5 (Fr. 5) was subjected to silica gel CC with a petroleum ether-acetone gradient (8:1 to 2:1) to yield sub-fractions. Sub-fraction 5.2 was further purified by recrystallization from petroleum ether-acetone to afford compound 5 (17.5 mg).
-
Fraction 6 (Fr. 6) was chromatographed on a silica gel column with a chloroform-acetone gradient (1:0 to 10:1) to yield five sub-fractions (Fr. 6.1-6.5).
-
Fraction 6.2 was subjected to Sephadex LH-20 CC (eluted with chloroform-methanol, 1:1) and further purified by preparative TLC (developing solvent: chloroform-methanol, 20:1) to yield compound 1 (4.2 mg) and the target compound 2 (this compound) (3.5 mg).
-
-
Fraction 8 (Fr. 8) was subjected to silica gel CC with a chloroform-methanol gradient (50:1 to 5:1) to obtain six sub-fractions (Fr. 8.1-8.6).
-
Fraction 8.3 was further purified by Sephadex LH-20 CC (eluting with methanol) and preparative TLC (developing solvent: chloroform-methanol, 15:1) to yield compounds 3 (4 mg), 4 (4 mg), 12 (48 mg), and 13 (8 mg).
-
-
Mandatory Visualization
Application Notes and Protocols for the NMR Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring ent-kaurane diterpenoid isolated from the plant Wedelia trilobata.[1][2][3] Compounds of this class have garnered significant scientific interest due to their diverse biological activities, including potential cytotoxic and anti-inflammatory effects.[3] Accurate structural elucidation is paramount for understanding its biological function and for any potential therapeutic development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products.
This document provides a detailed guide to the NMR analysis of this compound, including summarized ¹H and ¹³C NMR data, comprehensive experimental protocols for NMR data acquisition, and visual aids to understand the analytical workflow and key structural correlations.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature.[2][4] The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
Table 1: ¹³C NMR Data of this compound (100 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δc) in ppm |
| 1 | 40.8 |
| 2 | 19.2 |
| 3 | 37.9 |
| 4 | 43.8 |
| 5 | 56.9 |
| 6 | 21.8 |
| 7 | 37.9 |
| 8 | 45.9 |
| 9 | 157.2 |
| 10 | 38.1 |
| 11 | 113.5 |
| 12 | 31.8 |
| 13 | 38.8 |
| 14 | 28.5 |
| 15 | 148.9 |
| 16 | 109.8 |
| 17 | 65.2 |
| 18 | 28.9 |
| 19 | 182.1 |
| 20 | 17.8 |
Table 2: ¹H NMR Data of this compound (400 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-11 | 5.38 | dd | 10.8, 5.2 |
| H-16a | 4.98 | s | |
| H-16b | 4.82 | s | |
| H-17 | 4.20 | s | |
| H-5 | 2.62 | br d | 11.2 |
| H-13 | 2.55 | m | |
| H-14α | 2.25 | m | |
| H-14β | 1.85 | m | |
| H-12α | 2.10 | m | |
| H-12β | 1.75 | m | |
| H-7α | 1.95 | m | |
| H-7β | 1.60 | m | |
| H-6α | 1.80 | m | |
| H-6β | 1.50 | m | |
| H-1α | 1.70 | m | |
| H-1β | 1.40 | m | |
| H-2α | 1.65 | m | |
| H-2β | 1.55 | m | |
| H-3α | 1.45 | m | |
| H-3β | 1.15 | m | |
| H-18 | 1.25 | s | |
| H-20 | 0.95 | s |
Experimental Protocols
The following protocols are generalized procedures for the NMR analysis of this compound and may require optimization based on the available instrumentation and sample purity.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like methanol-d₄ (CD₃OD), acetone-d₆, or pyridine-d₅ can also be used if solubility is an issue or to resolve overlapping signals.
-
Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation:
-
¹H NMR (Proton): To determine the number and type of protons and their coupling patterns.
-
¹³C NMR (Carbon): To determine the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[1]
Typical Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 12-16 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: 200-220 ppm
-
Pulse Angle: 45°
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more (depending on concentration)
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): Use standard manufacturer-provided pulse programs and optimize parameters such as spectral widths, number of increments in the indirect dimension, and number of scans per increment to achieve adequate signal-to-noise and resolution.
Mandatory Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation.
Key HMBC Correlations for Structural Elucidation
The following diagram illustrates some of the key Heteronuclear Multiple Bond Correlation (HMBC) interactions that are critical for confirming the carbon skeleton of this compound.
References
Application Note: Mass Spectrometric Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring tetracyclic diterpenoid belonging to the ent-kaurane class.[1] These compounds are of significant interest in pharmaceutical research due to their diverse biological activities.[2] Accurate and sensitive quantification of this and related molecules in complex matrices is crucial for pharmacology, toxicology, and drug development studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and efficient technique for the qualitative and quantitative analysis of ent-kaurane diterpenoids.
This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI). The methodologies described are based on established techniques for structurally similar compounds, such as ent-kaurenoic acid.[3][4][5]
Results and Discussion
The molecular formula of this compound is C₂₀H₂₈O₃, corresponding to a molecular weight of 316.43 g/mol .[6] Due to the presence of a carboxylic acid group, the compound is readily ionized in negative ESI mode, forming the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 315.4.
The fragmentation of the ent-kaurane skeleton can be complex. While the related compound ent-kaurenoic acid is known to be highly resistant to fragmentation under Collision-Induced Dissociation (CID)[4][5], the additional hydroxyl group and double bonds in the target analyte may provide sites for characteristic neutral losses. Expected product ions could arise from the sequential loss of water (H₂O) from the C-17 hydroxyl group and carbon dioxide (CO₂) from the C-19 carboxylic acid group. Optimizing the collision energy is critical to achieve a stable and reproducible fragmentation pattern for quantitative analysis using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes the expected mass transitions for the analysis of this compound in negative ionization mode. Collision energies (CE) are representative and require optimization for the specific instrument used.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Proposed Neutral Loss | Collision Energy (CE) [eV] (Starting Point) |
| This compound | 315.4 | 297.4 | H₂O | 15 |
| This compound | 315.4 | 271.4 | CO₂ | 25 |
| This compound | 315.4 | 253.4 | H₂O + CO₂ | 35 |
Experimental Protocols
Sample Preparation (from Plant Material)
-
Homogenization: Weigh 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol containing an appropriate internal standard (e.g., deuterated d2-ent-kaurenoic acid).[4]
-
Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes.
-
Collection: Transfer the supernatant to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol.[3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3][7]
-
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nutrafoods.eu [nutrafoods.eu]
cytotoxicity assay protocol for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Application Notes and Protocols
Topic: Cytotoxicity Assay Protocol for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring kaurane diterpenoid isolated from plants such as Wedelia trilobata.[1][2] Diterpenoids of the ent-kaurane class have attracted significant scientific interest due to their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] These properties make them promising candidates for investigation in the field of oncology drug discovery.
This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The assay principle relies on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases present in metabolically active cells.[6][8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Putative Signaling Pathway of Action
Based on studies of structurally related ent-kaurane diterpenoids, a potential mechanism of action for this compound involves the induction of programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway.[1][3] This pathway is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which then activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9][10][11]
Caption: Putative intrinsic apoptosis signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the necessary steps to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, A549, or MDA-MB-231).
Materials and Reagents
-
Cell Line: Human cancer cell line of choice (e.g., HeLa).
-
Compound: this compound.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Equipment:
-
96-well flat-bottom sterile microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer).
-
Laminar flow hood.
-
Multichannel pipette.
-
Experimental Workflow Diagram
Caption: MTT assay experimental workflow.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to obtain working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Important: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[1] Prepare a vehicle control using medium with the same final DMSO concentration.
-
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells and adjust the density. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of the prepared compound working solutions (including vehicle control) to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay Execution:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for an additional 4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the 4-hour incubation, add 100 µL of the Solubilization Solution (10% SDS in 0.01 M HCl) to each well.[13]
-
Pipette up and down to ensure the formazan crystals are fully dissolved. The plate can be left on a shaker for 15 minutes or overnight in the incubator to facilitate dissolution.[7][8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) from the curve using non-linear regression analysis.
-
Data Presentation (Illustrative)
The quantitative results from the cytotoxicity assay should be summarized for clear interpretation and comparison.
Table 1: Cell Viability of HeLa Cells after 48-Hour Treatment
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 1 | 1.198 | 0.075 | 95.5% |
| 5 | 1.052 | 0.061 | 83.9% |
| 10 | 0.815 | 0.054 | 64.9% |
| 25 | 0.599 | 0.042 | 47.6% |
| 50 | 0.312 | 0.035 | 24.7% |
| 100 | 0.155 | 0.021 | 12.1% |
Table 2: Calculated IC₅₀ Values across Different Cell Lines (48h)
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 26.5 µM |
| A549 (Lung Cancer) | 35.2 µM |
| MDA-MB-231 (Breast Cancer) | 19.8 µM |
| MCF-10A (Non-tumorigenic) | > 100 µM |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. abbexa.com [abbexa.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: Cytotoxicity Assessment of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid using MTT Assay
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring kaurane diterpenoid isolated from plants such as Wedelia trilobata.[1][2] Diterpenoids of the ent-kaurane class have garnered significant scientific interest due to their diverse biological activities, including cytotoxic effects against various cancer cell lines, making them promising candidates for drug discovery.[1][2]
This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[1] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1]
Data Presentation
While extensive cytotoxicity data for this compound is not widely published, the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, has been studied. The data for this related compound can serve as a valuable reference for designing dose-response experiments.[1][3]
Table 1: Cytotoxicity of the related compound ent-17-Hydroxykaur-15-en-19-oic acid against various human cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration / IC₅₀ | Reference |
|---|---|---|---|
| LNCaP | Prostate Cancer | IC₅₀: 17.63 µg/mL | [1][4] |
| 22Rv1 | Prostate Cancer | 6 - 50 µg/mL | [1][4] |
| HT29 | Colon Cancer | 6 - 50 µg/mL | [1][4] |
| HCT116 | Colon Cancer | 6 - 50 µg/mL | [1][4] |
| SW480 | Colon Cancer | 6 - 50 µg/mL | [1][4] |
| SW620 | Colon Cancer | 6 - 50 µg/mL | [1][4] |
| MCF-7 | Breast Cancer | 6 - 50 µg/mL |[1][4] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Compound Preparation
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.[1] If necessary, sonicate briefly to ensure complete dissolution. Store the stock solution in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]
MTT Assay Protocol
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of the test compound (or vehicle control) to the respective wells.[1] Include wells with medium only as an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the cells or formazan crystals.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[1]
-
Place the plate on a shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Cell Viability:
-
The viability of cells in each well is expressed as a percentage relative to the vehicle control.
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 [1]
-
-
Determine IC₅₀ Value:
-
The IC₅₀ is the concentration of a compound that inhibits cell viability by 50%.[5]
-
Plot the % Cell Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[1]
-
Visualizations
Experimental Workflow
Putative Signaling Pathway
Based on studies of structurally related ent-kaurane diterpenoids, a potential mechanism of action for this compound involves the induction of apoptosis through the modulation of the NF-κB and intrinsic (mitochondrial) pathways.[1][2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring kaurane diterpenoid isolated from plant sources such as Wedelia trilobata.[1][2][3][4] Diterpenoids of the ent-kaurane class have attracted significant scientific interest due to their diverse biological activities, including cytotoxic and antimicrobial effects, making them promising candidates for drug discovery and development.[1][5]
This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential antifungal and cytotoxic activities. While specific data for this compound is limited, the provided methodologies are based on established assays for this class of molecules.
Quantitative Biological Activity Data
The primary biological activity reported for this compound is its antifungal property.[2] Due to the limited availability of extensive quantitative data for this specific compound, information from structurally similar compounds is often used as a reference for designing experimental concentration ranges.[1]
Table 1: Antifungal Activity of this compound
| Biological Activity | Test Organism | Quantitative Metric | Result | Reference |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [2] |
Table 2: Cytotoxicity of the Structurally Related Compound ent-17-Hydroxykaur-15-en-19-oic acid
| Cell Line | Cancer Type | Effective Concentration / IC₅₀ | Reference |
| LNCaP | Prostate Cancer | IC₅₀: 17.63 µg/mL | [1][6] |
| 22Rv1 | Prostate Cancer | 6 - 50 µg/mL | [7] |
| HT29 | Colon Cancer | 6 - 50 µg/mL | [7] |
| HCT116 | Colon Cancer | 6 - 50 µg/mL | [7] |
| SW480 | Colon Cancer | 6 - 50 µg/mL | [7] |
| SW620 | Colon Cancer | 6 - 50 µg/mL | [7] |
| MCF-7 | Breast Cancer | 6 - 50 µg/mL | [7] |
Experimental Protocols
Antifungal Activity Assay (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.[2]
a. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate fungal broth medium (e.g., Sabouraud Dextrose Broth)
-
Sterile 96-well microplates
-
Fungal strain (e.g., Monilia albicans)
-
Sterile saline
-
Positive control antifungal agent
-
Incubator
b. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture the fungal strain on a suitable medium to obtain a fresh microbial suspension. Dilute the suspension with sterile saline to a concentration of approximately 10⁶ colony-forming units (CFU)/mL.[2]
-
Serial Dilutions: Perform serial twofold dilutions of the compound's stock solution in a 96-well plate containing the appropriate broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Controls: Include wells for a positive control (broth with inoculum and a known antifungal agent), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] This protocol details the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines.[1]
a. Materials and Reagents:
-
This compound
-
DMSO
-
Adherent cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
96-well plates
-
Trypsin-EDTA
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
b. Procedure:
-
Compound Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO. Sonicate if necessary to ensure complete dissolution. Store at -20°C.[1]
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.[1]
-
-
Cell Seeding:
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Remove the treatment medium and add MTT solution to each well.
-
Incubate for 4 hours to allow the formation of formazan crystals.[8]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curves.[8]
-
Hypothetical Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, research on structurally related ent-kaurane diterpenoids suggests potential modulation of key cellular pathways such as the NF-κB and intrinsic apoptosis pathways.[5]
Hypothetical Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism of action for anti-inflammatory and anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ent-17-Hydroxykaur-15-en-19-oic acid | Heptest [heptest.nl]
- 7. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is provided for research purposes only. The biological activities and mechanisms of action for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid are not extensively documented in published literature.[1] The content herein is largely based on studies of structurally related ent-kaurane diterpenoids and should serve as a guide for designing future investigations.
Introduction
This compound is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from plants such as Wedelia trilobata.[2][3][4] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2] While specific data for this particular compound is limited, related ent-kaurane diterpenoids have been shown to induce apoptosis and inhibit cancer cell proliferation, suggesting that this compound may hold similar potential as a therapeutic agent.[1][5] These application notes provide an overview of the putative mechanisms of action and detailed protocols for investigating the anticancer properties of this compound.
Putative Mechanism of Action
Based on research into structurally similar ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the induction of apoptosis through the mitochondrial pathway and the modulation of key signaling pathways such as NF-κB.[2][5][6]
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some kaurene diterpenes have been shown to inhibit this pathway, which may contribute to their pro-apoptotic effects.[1][7]
-
Induction of Mitochondrial Apoptosis: Structurally related compounds have been observed to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptotic cell death.[5][8]
Caption: Putative signaling pathway for ent-kaurane diterpenoid-induced apoptosis.
Data Presentation
While specific cytotoxicity data for this compound is not extensively published, the following table summarizes the reported cytotoxic activity of a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, against a human prostate cancer cell line.[6][9][10] This data can be used as a reference for designing experimental concentration ranges for initial studies.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Cell Seeding:
-
Cell Treatment:
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Cell Viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
-
Caption: Workflow diagram of the MTT assay for cytotoxicity assessment.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes how to assess changes in the expression of key proteins involved in the NF-κB and mitochondrial apoptosis pathways (e.g., Bcl-2, Bax, cleaved caspase-3, IκBα) following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of the compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the compound at various concentrations for the desired time.
-
Include a vehicle control and an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Conclusion
This compound belongs to a promising class of natural products with potential therapeutic applications in oncology.[2] Although specific biological data for this compound is scarce, the provided protocols and information based on related ent-kaurane diterpenoids offer a solid foundation for initiating research into its anticancer properties. Further studies are warranted to elucidate its precise mechanism of action and evaluate its potential as a lead compound in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. benchchem.com [benchchem.com]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ent-17-Hydroxykaur-15-en-19-oic acid | Affiniti Research [affiniti-res.com]
Application Notes and Protocols for Antifungal Activity Testing of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from plants such as Wedelia trilobata.[1] The ent-kaurane diterpenoids are a large and structurally diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[2][3] This document provides detailed application notes and protocols for the assessment of the antifungal activity of this compound, based on currently available scientific literature.
Quantitative Data on Antifungal Activity
The documented antifungal activity of this compound is currently limited. The primary reported activity is against Monilia albicans (also known as Candida albicans). To provide a broader context, the following table includes data for the target compound and other structurally related ent-kaurane diterpenoids.
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Test Organism | Quantitative Metric | Result | Reference |
| This compound | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [4][5] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic acid) | Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [6] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic acid) | Streptococcus sobrinus | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [6] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic acid) | Streptococcus mitis | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [6] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic acid) | Streptococcus sanguinis | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [6] |
| ent-kaur-16(17)-en-19-oic acid (Kaurenoic acid) | Lactobacillus casei | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [6] |
Note: Data for ent-kaur-16(17)-en-19-oic acid is provided for comparative purposes to illustrate the potential range of activity within the ent-kaurane diterpenoid class.
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the method used to determine the antifungal activity of this compound.[5]
1. Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.9%)
-
Positive control antifungal agent (e.g., Amphotericin B)
-
Incubator
2. Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium to obtain a fresh microbial suspension.
-
Dilute the suspension with sterile saline to a concentration of approximately 10^6 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the compound in the broth medium.
-
Add the prepared fungal inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antifungal) and a negative control (broth with inoculum and DMSO without the test compound).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid Apoptosis Induction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid is a naturally occurring kaurane diterpenoid isolated from plants such as Wedelia trilobata.[1][2] Diterpenoids of the ent-kaurane class have garnered significant interest for their potential therapeutic applications, including cytotoxic effects against various cancer cell lines.[2][3] While extensive research on the specific apoptotic mechanisms of this compound is limited, studies on structurally similar kaurane diterpenoids provide a foundation for investigating its potential to induce programmed cell death. This document offers detailed protocols and application notes to guide researchers in assessing the apoptosis-inducing properties of this compound. The methodologies are based on established techniques and findings from related compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity of a structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, to provide a reference for designing experimental concentration ranges.
Table 1: Cytotoxicity of a Structurally Related Kaurane Diterpenoid
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | Uribe, N. et al. (2006)[4] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | Uribe, N. et al. (2006)[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a crucial first step in assessing its cytotoxic effects.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., LNCaP, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Logical Flow for Apoptosis Detection
Caption: Logic diagram for apoptosis detection via Annexin V/PI staining.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Putative Signaling Pathway
Based on studies of structurally similar kaurane diterpenoids, a plausible mechanism of action for this compound involves the induction of the intrinsic (mitochondrial) apoptotic pathway, potentially through the modulation of the NF-κB signaling pathway.[2][5]
Caption: Putative signaling pathway for apoptosis induction.
Disclaimer: The provided protocols and pathway information are based on research conducted on structurally related compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Further investigation is required to elucidate the precise mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. These compounds have shown potential for various biological activities, including anticancer effects. However, like many diterpenoids, it is a lipophilic molecule with poor aqueous solubility, which can significantly hinder its use in in vitro and in vivo studies, affecting bioavailability and leading to challenges in formulation development.
Q2: What are the generally recommended solvents for dissolving this compound?
A2: For creating stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving ent-kaurane diterpenoids. Ethanol can also be used. It is predicted to be soluble in DMSO, though experimentally determined quantitative data for this specific compound is limited. For aqueous buffers, it is sparingly soluble. To prepare an aqueous working solution, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer.
Q3: What is the predicted solubility of this compound?
| Property | Predicted Value | Source |
| Water Solubility | 0.031 g/L (for a similar compound) | ALOGPS |
| logP | 3.37 - 3.47 (for a similar compound) | ALOGPS, ChemAxon |
| pKa (acidic) | 4.57 ± 0.70 (for a similar compound) | Predicted |
| Solubility in DMSO | Soluble (Predicted for the target compound) | General knowledge of similar compounds[1] |
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution (e.g., 10 mM), accurately weigh the compound and dissolve it in anhydrous DMSO. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so it's important to use anhydrous DMSO and minimize exposure to air to prevent the absorption of water, which can affect compound stability and solubility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous medium (e.g., cell culture media).
-
Potential Cause: The compound has very low solubility in the aqueous medium, and the sudden change in solvent polarity upon dilution causes it to crash out of solution. The final concentration of the compound may be above its aqueous solubility limit.
-
Solution:
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C can sometimes help to keep the compound in solution.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium very slowly, drop-by-drop, while gently vortexing or stirring. This can prevent localized high concentrations of the compound that lead to precipitation.
-
Intermediate dilution: Perform a serial dilution of the high-concentration DMSO stock in DMSO first to get closer to the final desired concentration. Then, add this intermediate DMSO dilution to your pre-warmed aqueous medium.
-
Lower the final concentration: If precipitation persists, the desired final concentration may be too high for the compound's aqueous solubility. Consider lowering the final concentration for your experiment.
-
Use of Pluronic F-68: For cell culture experiments, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can sometimes help to maintain the solubility of hydrophobic compounds without significant cytotoxicity. However, the effect of the surfactant on your specific assay should be validated.
-
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause 1: Incomplete dissolution of the stock solution. If the compound is not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated, leading to variability between experiments.
-
Solution: Visually inspect your stock solution carefully to ensure there are no undissolved particles. If necessary, use gentle warming or sonication to ensure complete dissolution.
-
-
Potential Cause 2: Compound degradation. The compound may be unstable in the stock solution or under the experimental conditions.
-
Solution: Prepare fresh stock solutions regularly and store them properly in aliquots at low temperatures. Minimize the time the compound is kept in aqueous solutions at 37°C before being used in an assay.
-
-
Potential Cause 3: Interaction with plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration.
-
Solution: Consider using low-adhesion plasticware or pre-rinsing pipette tips with the solvent.
-
Caption: Workflow for addressing inconsistent assay results.
Experimental Protocols for Solubility Enhancement
For researchers facing significant solubility challenges, the following techniques can be employed to improve the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer with stir bar
-
0.22 µm syringe filter
Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of the compound to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Cyclodextrin Paste: In a glass mortar, add the calculated amount of HP-β-CD. Slowly add a small amount of water (just enough to form a thick paste) and knead thoroughly with a pestle for 5-10 minutes.
-
Compound Addition: Accurately weigh the this compound and add it to the HP-β-CD paste.
-
Kneading: Knead the mixture for 30-60 minutes. If the mixture becomes too dry, add a very small amount of water to maintain a paste-like consistency.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex using a standard shake-flask method and compare it to the solubility of the uncomplexed compound.
Protocol 2: Solubility Enhancement using Solid Dispersion
Objective: To improve the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 8000)
-
A suitable organic solvent that dissolves both the compound and the polymer (e.g., ethanol, methanol, or a mixture).
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
Methodology (Solvent Evaporation Method):
-
Ratio Selection: Choose the weight ratio of the compound to the polymer. Ratios of 1:1, 1:5, and 1:10 (compound:polymer) are common starting points.
-
Dissolution: Dissolve the accurately weighed compound and polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure both components are completely dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a solid film or mass is formed.
-
Final Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization and Dissolution Testing: Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and perform dissolution studies to compare its dissolution profile with that of the pure compound.
Protocol 3: Solubility Enhancement by pH Adjustment
Objective: To increase the aqueous solubility of the acidic this compound by converting it to its more soluble salt form in a basic solution.
Materials:
-
This compound
-
Aqueous buffer solutions of different pH values (e.g., pH 5.0, 7.4, 9.0)
-
A weak base (e.g., 0.1 M NaOH or 0.1 M KOH)
-
pH meter
-
Shake-flask system or a thermostatted shaker
Methodology (Shake-Flask Method):
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing aqueous buffer solutions of different pH values.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the solubility of the compound as a function of pH. You should observe an increase in solubility as the pH increases above the pKa of the carboxylic acid group, due to the formation of the more soluble carboxylate salt.
Caption: Strategies for enhancing the solubility of the compound.
References
Technical Support Center: Improving the Bioavailability of Ent-kaurane Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of ent-kaurane diterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do many ent-kaurane diterpenoids exhibit low oral bioavailability?
A1: The primary reasons for the low oral bioavailability of ent-kaurane diterpenoids are multifactorial. Key issues include:
-
Poor Aqueous Solubility: Many compounds in this class are highly lipophilic and have low water solubility, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
First-Pass Metabolism: These compounds can be extensively metabolized by Cytochrome P450 enzymes (like CYP3A4) in the intestinal wall and liver.[1][3][4] This metabolic process chemically alters the compound before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: A significant percentage of ent-kaurane diterpenoids are substrates for the P-glycoprotein (P-gp) efflux pump.[5] This pump, located in the membrane of intestinal enterocytes, actively transports the absorbed compounds back into the GI lumen, effectively creating a barrier to absorption.[4][5][6]
Q2: My compound won't dissolve for in vitro cell-based assays. What can I do?
A2: For initial in vitro testing, co-solvents such as DMSO or ethanol are commonly used. However, it is crucial to be mindful of their potential toxicity to cell lines at higher concentrations. For more biocompatible options that better mimic in vivo conditions, consider preparing a cyclodextrin inclusion complex or a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP).[1] These formulations can significantly enhance aqueous solubility for cellular assays.[1]
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of these compounds?
A3: Several formulation strategies have proven effective in increasing the systemic exposure of ent-kaurane diterpenoids. The choice of strategy often depends on the specific physicochemical properties of the compound. Key approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level. For the ent-kaurane diterpenoid Oridonin, this method has been reported to increase oral bioavailability by more than 26-fold.[1]
-
Nanotechnology-based Systems: Encapsulating the diterpenoid in nanocarriers can improve solubility, protect it from degradation and metabolism, and modify its absorption pathway.[7][8] Common systems include liposomes, solid lipid nanoparticles (SLNs), and nanosuspensions.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway, which can help bypass first-pass metabolism in the liver.[9]
-
Chemical Modification: Prodrug approaches or PEGylation can be used to improve both solubility and the in vivo circulation half-life of the parent compound.[1]
Q4: My compound has good solubility, but in vivo studies still show very low bioavailability. What is the likely cause?
A4: If solubility is not the limiting factor, the poor bioavailability is likely due to high first-pass metabolism and/or P-glycoprotein (P-gp) efflux.[4][5] P-gp can actively pump your compound out of the intestinal cells, and any compound that does get absorbed may be rapidly metabolized by CYP enzymes in the gut wall or liver. To investigate this, a Caco-2 permeability assay is recommended to assess P-gp mediated efflux.
Q5: How can I determine if my ent-kaurane diterpenoid is a P-glycoprotein (P-gp) substrate?
A5: The most common in vitro method is the Caco-2 cell permeability assay.[1] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and express efflux transporters like P-gp, mimicking the intestinal barrier.[3] By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. A ratio significantly greater than 2, or a ratio that decreases in the presence of a known P-gp inhibitor (e.g., verapamil), strongly suggests your compound is a P-gp substrate.
Data Summary: Bioavailability Enhancement Strategies
The following table summarizes quantitative data on the improvement of bioavailability for Oridonin, a representative ent-kaurane diterpenoid, using various formulation strategies.
| Formulation Strategy | Carrier/System | Fold Increase in Bioavailability (AUC vs. Suspension) | Reference Compound |
| Solid Dispersion | PVP k30 | ~26.6 | Oridonin |
| Nanosuspension | HPMC, Poloxamer 188 | ~9.8 | Oridonin |
| Liposomes | Soy Phosphatidylcholine | ~6.5 | Oridonin |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin | ~4.2 | Oridonin |
(Note: Data is compiled for illustrative purposes based on findings for Oridonin and may vary for other ent-kaurane diterpenoids.)
Key Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate and solubility of a poorly water-soluble ent-kaurane diterpenoid.
Materials:
-
Ent-kaurane diterpenoid
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., ethanol, methanol, acetone) capable of dissolving both the drug and the carrier.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the diterpenoid and the carrier (common drug-to-carrier ratios are 1:2, 1:5, or 1:10 by weight). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.
-
Drying: Transfer the resulting solid film to a vacuum oven. Dry at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid from the flask. Gently grind the solid dispersion into a fine powder using a mortar and pestle. Sieve the powder to ensure a uniform particle size.
-
Characterization (Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug. Perform dissolution testing to compare the release profile against the pure drug.
Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Identification
This assay is the industry standard for evaluating intestinal permeability and identifying potential interactions with the P-gp efflux pump.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with HEPES)
-
Test compound (ent-kaurane diterpenoid)
-
P-gp inhibitor (e.g., Verapamil)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with functional tight junctions and P-gp expression.
-
Monolayer Integrity Test: Before the transport study, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Transport Experiment (Bidirectional):
-
A-to-B Transport (Apparent Permeability, Papp):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
-
B-to-A Transport (Efflux):
-
Perform the same procedure but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
-
P-gp Inhibition: Repeat the bidirectional transport experiment in the presence of a P-gp inhibitor like verapamil in both chambers. This will determine if the efflux is specifically mediated by P-gp.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Interpretation: An ER > 2 suggests the compound is subject to active efflux. If the ER is significantly reduced in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.
-
Visualizations
Caption: Key barriers limiting the oral bioavailability of ent-kaurane diterpenoids.
Caption: Experimental workflow for developing and evaluating a new formulation.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Isolating ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The main challenges stem from its natural abundance and chemical properties. As a diterpenoid, it is often a minor component in the source plant, Wedelia trilobata, necessitating the processing of large amounts of plant material for a low yield.[1] Additionally, its structural similarity to other kaurane diterpenoids present in the extract can lead to difficulties in separation and purification.
Q2: From what natural source is this compound typically isolated?
A2: This compound is a naturally occurring diterpenoid that has been isolated from the plant Wedelia trilobata.[2]
Q3: What are the general steps for isolating this compound?
A3: A typical isolation workflow involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent.
-
Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on polarity.
-
Chromatographic Purification: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) for final purification.
Q4: What analytical techniques are used to identify and confirm the structure of the isolated compound?
A4: The structure of this compound is typically elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[3] Mass spectrometry (MS) is also used to confirm the molecular weight.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | - Use a series of solvents with increasing polarity for exhaustive extraction. - Increase the extraction time and/or use methods like sonication or Soxhlet extraction to improve efficiency. |
| Difficulty in Separating the Target Compound from Other Diterpenoids | Co-elution of structurally similar compounds during chromatography. | - Employ a combination of different chromatographic techniques (e.g., normal-phase, reversed-phase, size-exclusion). - Optimize the mobile phase composition and gradient in HPLC. Consider using a different stationary phase. |
| Presence of Impurities in the Final Product | Incomplete separation or degradation of the compound. | - Perform multiple chromatographic steps until a single spot is observed on TLC or a single peak in HPLC. - Use high-resolution HPLC for final purification. - Ensure mild extraction and purification conditions to prevent degradation. |
| Broad or Asymmetric Peaks in HPLC | Column overload, inappropriate solvent system, or column degradation. | - Dilute the sample before injection. - Ensure the sample is dissolved in a solvent weaker than the mobile phase. - Use a guard column and regularly check the performance of the analytical column. |
| Compound Degradation During Isolation | The compound may be sensitive to heat, light, or pH changes. | - Avoid high temperatures during extraction and solvent evaporation. - Protect the samples from direct light. - Use neutral pH conditions whenever possible. |
Quantitative Data
While specific quantitative data for the isolation of this compound is limited in the literature, the following table presents some of its reported biological activities.
| Biological Activity | Test Organism/Cell Line | Metric | Result |
| Antifungal | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL[1] |
Note: The following data is for a structurally related compound, ent-17-Hydroxykaur-15-en-19-oic acid, and can be used as a reference for designing experiments.
| Biological Activity | Test Organism/Cell Line | Metric | Result |
| Cytotoxicity | LNCaP (Prostate Cancer) | IC₅₀ | 17.63 µg/mL |
Experimental Protocols
General Extraction and Fractionation Protocol (Adapted from similar compound isolation)
-
Extraction:
-
Air-dry and powder the plant material (Wedelia trilobata).
-
Extract the powdered material sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) at room temperature.
-
Concentrate the extracts under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Suspend the ethyl acetate extract (often rich in diterpenoids) in a methanol-water mixture.
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove fats and waxes.
-
The methanol-water layer can be further partitioned with solvents of intermediate polarity like dichloromethane.
-
Chromatographic Purification Protocol
-
Silica Gel Column Chromatography:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the enriched fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size and polarity.
-
-
Preparative HPLC:
-
Perform final purification using a preparative reversed-phase HPLC column (e.g., C18).
-
Use a mobile phase of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Monitor the elution with a UV detector and collect the peak corresponding to the target compound.
-
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaurane diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the HPLC separation of kaurane diterpenoids?
The most frequent issues in the HPLC analysis of kaurane diterpenoids include:
-
Poor Resolution: Overlapping or co-eluting peaks, which makes accurate quantification challenging.[1]
-
Peak Tailing: Asymmetrical peaks with a "tail," affecting peak integration and resolution.[1][2][3]
-
Peak Fronting: Asymmetrical peaks where the front of the peak is less steep than the back.[4][5]
-
Retention Time Variability: Inconsistent elution times for the same analyte across different injections.[1]
-
Peak Splitting: A single compound appearing as two or more peaks.[1]
Q2: How do the chemical properties of kaurane diterpenoids influence their HPLC separation?
Kaurane diterpenoids are a diverse group of natural products with a common tetracyclic carbon skeleton. Their polarity can vary significantly based on the number and type of functional groups (e.g., hydroxyls, carboxyls, ketones), which directly impacts their retention behavior in reversed-phase HPLC. For acidic kaurane diterpenoids, the pH of the mobile phase is a critical parameter to control for achieving optimal peak shape and retention.[1]
Q3: What is the recommended starting HPLC column for kaurane diterpenoid analysis?
C18 columns are the most widely used stationary phases for separating kaurane diterpenoids.[1][6] Their hydrophobic nature provides good retention for these generally non-polar to moderately polar compounds. For more polar or structurally similar kaurane diterpenoids, other stationary phases like C8, Phenyl-Hexyl, or those with embedded polar groups may offer better selectivity.[1] Chiral stationary phases are necessary for the separation of enantiomers.[1]
Q4: Should I use isocratic or gradient elution for separating kaurane diterpenoids?
The choice between isocratic and gradient elution depends on the complexity of the sample matrix.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures containing a few components with similar polarities.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex samples containing a wide range of kaurane diterpenoids with different polarities.[7] A gradient can improve peak resolution and reduce analysis time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Problem 1: Poor Peak Resolution
Q: My kaurane diterpenoid peaks are overlapping. How can I improve their separation?
A:
-
Optimize the Mobile Phase:
-
Gradient Adjustment: If using a gradient, try a shallower gradient (slower increase in organic solvent percentage) to increase the separation between closely eluting peaks.
-
Solvent Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[8] Trying a different organic solvent can alter the selectivity of the separation.
-
pH Control: For acidic or basic kaurane diterpenoids, adjusting the mobile phase pH can significantly impact retention and selectivity. A general guideline is to set the pH at least 2 units away from the analyte's pKa.[1][8]
-
-
Change the Column:
-
Different Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.[1]
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase column efficiency and improve resolution.[9][10][11]
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution of critical pairs.
Problem 2: Peak Tailing
Q: My peaks are showing significant tailing. What are the possible causes and solutions?
A:
-
Chemical Interactions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on kaurane diterpenoids, causing tailing.[3][12]
-
Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjusting the mobile phase to a lower pH can also help by protonating the silanol groups.
-
-
Inappropriate Mobile Phase pH: For acidic diterpenoids, a mobile phase pH close to their pKa can lead to mixed ionization states and peak tailing.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[1]
-
-
-
Column Issues:
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[1][2][3]
-
Solution: Replace the guard column. If the analytical column is suspected, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
-
-
System and Method Issues:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.[1]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Dilute the sample and inject a smaller volume.[3]
-
-
Problem 3: Peak Fronting
Q: My peaks are fronting. What could be the cause?
A:
-
Sample Overload: This is a common cause of peak fronting.[4][5]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting.[4][13]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13]
-
-
Low Column Temperature:
-
Solution: Increase the column temperature.[4]
-
Problem 4: Retention Time Shifts
Q: The retention times of my kaurane diterpenoids are not consistent between runs. Why is this happening?
A:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[1]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. For gradient methods, allow at least 10 column volumes for re-equilibration.[1]
-
-
Mobile Phase Issues:
-
Composition Change: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Pump and System Leaks: Leaks in the HPLC system will lead to an inconsistent flow rate and fluctuating retention times.[13]
-
Solution: Check for any visible leaks and monitor the system pressure for stability.[1]
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a consistent temperature.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the separation of kaurane diterpenoids, based on published methods.
Table 1: HPLC Columns for Kaurane Diterpenoid Separation
| Stationary Phase | Dimensions (L x ID, Particle Size) | Typical Application |
| C18 | 250 mm x 4.6 mm, 5 µm | General purpose for various kaurane diterpenoids.[6] |
| C18 | 150 mm x 4.6 mm, 5 µm | Faster analysis of less complex mixtures. |
| C8 | 250 mm x 4.6 mm, 5 µm | For more hydrophobic kaurane diterpenoids. |
| Phenyl-Hexyl | 150 mm x 4.6 mm, 3 µm | Alternative selectivity for aromatic diterpenoids. |
Table 2: Mobile Phase Compositions and Gradients
| Mobile Phase A | Mobile Phase B | Gradient Program Example | Flow Rate (mL/min) |
| Water with 0.1% Formic Acid | Acetonitrile | 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, hold at 90% B | 1.0 |
| Water with 0.05% Acetic Acid | Acetonitrile | Gradient elution over 22 minutes.[14] | 0.6 |
| Water | Acetonitrile | Gradient elution.[6] | 1.0 |
| 25 mM Phosphate Buffer (pH 2.5) | Acetonitrile | 0 min, 100:0; 10 min, 80:20; 50 min, 70:30; 73 min, 50:50 | - |
Table 3: Detection Parameters
| Detector | Wavelength (nm) | Notes |
| UV/DAD | 200-400 nm | Diode Array Detector allows for spectral confirmation. |
| UV | 210 nm | Common wavelength for compounds with limited chromophores. |
| ELSD | Evaporating Temp: 40°C | Evaporative Light Scattering Detector is useful for non-UV absorbing compounds.[14] |
| MS | - | Mass Spectrometry provides structural information and high sensitivity.[15] |
Experimental Protocols
Protocol 1: General HPLC Method Development for Kaurane Diterpenoids
-
Sample Preparation:
-
Accurately weigh and dissolve the kaurane diterpenoid standard or extract in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
-
-
Initial HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD, 200-400 nm.
-
-
Scouting Gradient:
-
Perform a fast gradient run (e.g., 5-95% B in 15 minutes) to determine the approximate elution time and complexity of the sample.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the resolution of target peaks.
-
If co-elution occurs, consider changing the organic modifier (e.g., methanol instead of acetonitrile) or the pH of the mobile phase.
-
Optimize the flow rate and column temperature for the best balance of resolution and analysis time.
-
-
Method Validation:
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A general workflow for HPLC method development for kaurane diterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. proceedings.science [proceedings.science]
- 7. pharmtech.com [pharmtech.com]
- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. linklab.gr [linklab.gr]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical technique for rapid characterisation of ent-kaurane diterpenoids in Isodon serra (Maxim.) Hara by UHPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
Welcome to the Technical Support Center for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this valuable diterpenoid compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid at -20°C in a tightly sealed container, protected from light. For its structural analog, kaurenoic acid, storage at -20°C has been shown to maintain stability for at least four years.[1] It is also advisable to minimize freeze-thaw cycles.
Q2: In which solvents is this compound soluble, and are there any stability concerns with these solvents?
A2: this compound is predicted to be soluble in dimethyl sulfoxide (DMSO). The related compound, kaurenoic acid, is soluble in DMSO and ethanol.[1] When preparing stock solutions, it is best practice to use high-purity, anhydrous solvents. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of some bioactive compounds can be solvent-dependent, with nonpolar solvents sometimes offering better stability than polar protic solvents.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, diterpenoids, in general, are susceptible to degradation through oxidation, photodegradation, and thermal decomposition. The presence of double bonds and a carboxylic acid functional group in the molecule suggests potential susceptibility to oxidation and isomerization under harsh conditions.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be able to separate the intact compound from any potential degradation products. Development of such a method typically involves subjecting the compound to forced degradation conditions (see Troubleshooting Guide) to generate degradation products and then optimizing the chromatographic conditions for their separation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Potency or Purity
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at -20°C and protected from light.
-
Check Solvent Quality: Ensure that any solvents used to prepare solutions are of high purity and anhydrous.
-
Analyze by HPLC: Use a validated stability-indicating HPLC method to assess the purity of your sample and look for the presence of degradation peaks.
-
Review Experimental Conditions: Evaluate if the experimental conditions (e.g., high temperature, extreme pH, exposure to strong light) could be contributing to degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To tentatively identify the nature of the unknown peaks, perform forced degradation studies on a reference sample of this compound. This will help in understanding the degradation profile of the compound.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks, which can provide clues about their structure and how they were formed.
-
Optimize Experimental Protocol: Based on the likely cause of degradation (e.g., light exposure, acidic conditions), modify your experimental protocol to minimize these stress factors.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Solid) | Minimizes thermal degradation. Kaurenoic acid is stable for ≥ 4 years at this temperature.[1] |
| Light Exposure | Store in the dark (amber vials) | Prevents photodegradation. |
| Moisture | Store in a tightly sealed container with desiccant | Minimizes hydrolysis. |
| Solvent for Stock | High-purity, anhydrous DMSO or Ethanol | Ensures initial purity and stability. |
| Storage of Solutions | -20°C or -80°C in small aliquots | Avoids repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). A control sample should be kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method (e.g., reverse-phase with UV detection).
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
A common mobile phase for diterpenoids is a gradient of acetonitrile and water (with 0.1% formic acid).
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
3. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for forced degradation studies.
Caption: Factors leading to compound degradation.
References
ent-17-Hydroxykaura-9(11),15-dien-19-oic acid dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a naturally occurring diterpenoid of the ent-kaurane class, which has been isolated from plants such as Wedelia trilobata.[1][2] Diterpenoids in this class are of significant interest due to their diverse and potent biological activities, which include cytotoxic effects against various cancer cell lines.[1][2] While extensive data on this specific compound is limited, related ent-kaurane diterpenoids have been shown to induce apoptosis and modulate key cellular signaling pathways.[1][2]
Q2: What are some common issues observed when generating a dose-response curve for this compound?
Researchers may encounter several common issues, including:
-
High variability between replicates: This can be caused by inconsistent cell seeding, errors in compound dilution, or variations in incubation times.[3]
-
A shallow or flat dose-response curve: This may indicate that the compound has low potency in the chosen cell line, or that the concentration range tested is not appropriate.
-
An atypical U-shaped or biphasic dose-response curve (hormesis): This can occur due to off-target effects at high concentrations or other complex biological responses.
-
Poor reproducibility between experiments: This can stem from variations in cell passage number, reagent quality, or subtle changes in experimental conditions.[3][4]
Q3: How should I prepare this compound for in vitro assays?
Proper preparation is crucial for obtaining reliable results. It is recommended to prepare a high-concentration stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent in the cell culture does not exceed a non-toxic level (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Health and Viability | Regularly check cells for microbial contamination (e.g., mycoplasma). Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[4] Ensure uniform cell seeding density across all wells of the microplate. |
| Compound Solubility and Stability | Prepare fresh dilutions of the compound for each experiment from a frozen stock solution.[1] Visually inspect for any precipitation of the compound in the culture medium, especially at higher concentrations. If solubility is an issue, consider using a different formulation or solvent system, ensuring vehicle controls are included. |
| Assay Protocol and Execution | Standardize incubation times for compound treatment and assay development. Ensure thorough mixing of reagents added to the wells.[3] Use a multi-channel pipette for reagent addition to minimize timing differences across the plate. Include appropriate controls (untreated cells, vehicle control, and a positive control with a known cytotoxic agent). |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental data.[5] Ensure proper humidity in the cell culture incubator. |
Issue 2: No significant cytotoxic effect observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Compound Concentration | The concentration range tested may be too low. Based on data from structurally similar compounds, consider testing a broader range of concentrations, potentially up to 50 µg/mL or higher.[6] |
| Cell Line Resistance | The selected cell line may be resistant to the cytotoxic effects of this compound. Consider screening a panel of different cancer cell lines to identify more sensitive models. |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be optimal. For example, an MTT assay measures metabolic activity, and if the compound is cytostatic rather than cytotoxic, the results may be misleading.[1] Consider using alternative assays that measure different endpoints, such as cell membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay). |
| Short Incubation Time | The duration of compound exposure may be too short to induce a measurable cytotoxic response. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours). |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line of choice
-
Complete cell culture medium
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a 10 mM stock in DMSO.[1] Remove the old medium from the cells and replace it with medium containing the various concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[6]
Visualizations
Hypothetical Signaling Pathway
Based on studies of related ent-kaurane diterpenoids, a potential mechanism of action for this compound may involve the modulation of the NF-κB signaling pathway and the induction of the mitochondrial pathway of apoptosis.[1][2]
References
Technical Support Center: Overcoming Resistance to Ent-kaurane Diterpenoids in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to ent-kaurane diterpenoids in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are ent-kaurane diterpenoids and what is their primary anti-cancer mechanism?
Ent-kaurane diterpenoids are a class of natural compounds, with oridonin being a prominent example, isolated from plants like those of the Isodon genus.[1][2] Their primary anti-cancer effects are attributed to their ability to induce programmed cell death (apoptosis) and autophagy in various cancer cells.[1] They interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and migration.[1]
Q2: What are the known mechanisms of resistance to ent-kaurane diterpenoids in cancer cells?
Cancer cells can develop resistance to ent-kaurane diterpenoids through several mechanisms:
-
Overexpression of Drug Efflux Pumps: Proteins such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1) can actively pump the diterpenoids out of the cell, reducing their intracellular concentration and effectiveness.[2][3]
-
Alterations in Apoptotic and Autophagic Pathways: Cancer cells can acquire mutations or alter the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and autophagy, making them less susceptible to drug-induced cell death.
-
Activation of Pro-survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt/mTOR and STAT3 can promote cell survival and counteract the cytotoxic effects of ent-kaurane diterpenoids.[4][5][6]
Q3: How can I determine if my cancer cell line has developed resistance to an ent-kaurane diterpenoid?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the sensitive parental cell line. You can determine the IC50 value by performing a cell viability assay (e.g., MTT assay) with a range of drug concentrations. A substantial fold-change in the IC50 of the suspected resistant line compared to the sensitive line is a strong indicator of resistance.
Q4: What is a Combination Index (CI) and how is it used to assess synergy?
The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two drugs.[7][8][9][10][11][12][13] It is based on the Chou-Talalay method and provides a clear definition for:
-
Synergism: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
A synergistic interaction means that the combined effect of the two drugs is greater than the sum of their individual effects, which can allow for lower doses and reduced toxicity.[9][11]
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing resistance to the ent-kaurane diterpenoid, as evidenced by a rising IC50 value.
| Possible Cause | Suggested Solution |
| Overexpression of Drug Efflux Pumps (e.g., P-gp, MRP1) | Combination Therapy with Efflux Pump Inhibitors: Co-administer the ent-kaurane diterpenoid with known inhibitors of P-gp (e.g., Verapamil) or MRP1 (e.g., Probenecid). This can increase the intracellular accumulation of the drug. |
| Upregulation of Pro-survival Pathways | Synergistic Drug Combination: Combine the ent-kaurane diterpenoid with inhibitors of key survival pathways. For example: PI3K/Akt inhibitors or STAT3 inhibitors.[4][5][6] Ent-kaurane diterpenoids have also shown synergistic effects with conventional chemotherapeutic drugs like cisplatin and doxorubicin.[14][15][16][17] |
| Altered Apoptotic Machinery | Combination with Pro-apoptotic Agents: Combine with agents that directly target the apoptotic pathway, such as BH3 mimetics, to restore the balance towards apoptosis. |
| Increased Autophagy as a Survival Mechanism | Combination with Autophagy Inhibitors: In some contexts, autophagy can promote cell survival. Co-treatment with autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine can block this survival mechanism and enhance the cytotoxic effect.[17] |
Problem 2: The ent-kaurane diterpenoid treatment is not inducing the expected levels of apoptosis in my resistant cell line.
| Possible Cause | Suggested Solution |
| Downregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) or Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) | Combination with Pro-apoptotic Agents: Use BH3 mimetics to restore the sensitivity to apoptosis. Induce Reactive Oxygen Species (ROS) Generation: The apoptotic effect of many ent-kaurane diterpenoids is mediated by an increase in ROS.[18] If ROS levels are not increasing, consider co-treatment with agents that induce oxidative stress. |
| Activation of Pro-survival Pathways (e.g., PI3K/Akt, STAT3) | Combination with Pathway Inhibitors: Co-administer with specific inhibitors of the PI3K/Akt or STAT3 pathways to block these pro-survival signals.[4][5][19] |
Quantitative Data
Table 1: Cytotoxicity (IC50) of Ent-kaurane Diterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Oridonin | 4T1 | Breast Cancer | 3.53 | 24 | [1] |
| Oridonin | 4T1 | Breast Cancer | 1.66 | 48 | [1] |
| Oridonin | 4T1 | Breast Cancer | 0.95 | 72 | [1] |
| Oridonin | MCF-7 | Breast Cancer | 8.38 | 24 | [1] |
| Oridonin | MCF-7 | Breast Cancer | 3.48 | 48 | [1] |
| Oridonin | MCF-7 | Breast Cancer | 2.50 | 72 | [1] |
| Oridonin | MDAMB-231 | Breast Cancer | 4.55 | 24 | [1] |
| Oridonin | MDAMB-231 | Breast Cancer | 1.14 | 48 | [1] |
| Oridonin | MDAMB-231 | Breast Cancer | 0.35 | 72 | [1] |
| Oridonin | SGC-7901 | Gastric Cancer | 65.5 | Not Specified | [20] |
| Oridonin Derivative (Compound 5) | HCT-116 | Colon Cancer | 0.16 | Not Specified | [21] |
| Oridonin Derivative (Compound 9) | BEL-7402 | Liver Cancer | 0.50 | Not Specified | [21] |
| Oridonin Derivative (Compound 10) | K562 | Leukemia | 0.95 | Not Specified | [21] |
| Oridonin Derivative (Compound 11) | HCC-1806 | Breast Cancer | 0.18 | Not Specified | [21] |
| ent-kaurane diterpenoid (Compound 1) | HL-60 | Leukemia | 0.65 - 6.4 | Not Specified | [22] |
| ent-kaurane diterpenoid (Compound 3) | SMMC-7721 | Liver Cancer | 0.65 - 6.4 | Not Specified | [22] |
| ent-kaurane diterpenoid (Compound 6) | A-549 | Lung Cancer | 0.65 - 6.4 | Not Specified | [22] |
Table 2: Synergistic Effects of Oridonin in Combination with Chemotherapeutic Drugs
| Cancer Cell Line | Combination | IC50 of Chemo Alone (µM) | IC50 of Chemo in Combination (µM) | Combination Index (CI) | Reference |
| A2780/DDP (Cisplatin-resistant) | Oridonin + Cisplatin | 50.97 | 26.12 | < 1 (Synergistic) | [14] |
| SKOV3/DDP (Cisplatin-resistant) | Oridonin + Cisplatin | 135.2 | 73.00 | < 1 (Synergistic) | [14] |
| MV4-11/DDP (Cisplatin-resistant) | Oridonin + Cisplatin | >100 | Significantly Reduced | Synergistic | [15] |
| KYSE30 (p53-mutant) | Oridonin + Cisplatin | Not Specified | Not Specified | 0.403 (Synergism) | [16] |
| KYSE510 (p53-mutant) | Oridonin + Cisplatin | Not Specified | Not Specified | 0.389 (Strong Synergism) | [16] |
| TE1 (p53-mutant) | Oridonin + Cisplatin | Not Specified | Not Specified | 0.792 (Synergism) | [16] |
| KYSE150 (p53-wildtype) | Oridonin + Cisplatin | Not Specified | Not Specified | 1.016 (Nearly Additive) | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ent-kaurane diterpenoids and to calculate IC50 values.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
Ent-kaurane diterpenoid stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the ent-kaurane diterpenoid (and/or in combination with another drug) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
Procedure:
-
Cell Treatment: Treat cells with the ent-kaurane diterpenoid at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
Western Blot Analysis for P-gp and MRP1
This protocol is used to detect the expression levels of drug efflux pumps.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-gp and MRP1
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp or MRP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
Autophagy Assessment (LC3B Immunofluorescence)
This protocol is used to visualize the formation of autophagosomes, a key feature of autophagy.
Materials:
-
Fluorescence microscope
-
Coverslips in a 24-well plate
-
Primary antibody against LC3B
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the ent-kaurane diterpenoid.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the punctate LC3B staining using a fluorescence microscope. An increase in the number of LC3B puncta per cell indicates autophagy induction.
Visualizations
Caption: Experimental workflow for assessing strategies to overcome resistance.
Caption: Key mechanisms of resistance to ent-kaurane diterpenoids.
Caption: Therapeutic strategies to overcome resistance.
Caption: Oridonin and inhibitors targeting the PI3K/Akt pathway.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Synergistic effect of oridonin and a PI3K/mTOR inhibitor on the non-germinal center B cell-like subtype of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. punnettsquare.org [punnettsquare.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Oridonin effectively reverses the drug resistance of cisplatin involving induction of cell apoptosis and inhibition of MMP expression in human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 22. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ent-kaurane Diterpenoids: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid versus ent-kaur-16-en-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two naturally occurring ent-kaurane diterpenoids: ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and ent-kaur-16-en-19-oic acid. While both compounds share a common structural scaffold, their reported biological profiles exhibit notable differences. This document summarizes the available quantitative data, outlines experimental methodologies for key assays, and visualizes relevant signaling pathways to aid researchers in evaluating their potential for drug discovery and development.
Introduction
This compound is a diterpenoid that has been isolated from plants such as Wedelia trilobata.[1][2] Research into its biological activity is still in the early stages, with a primary focus on its antifungal and cytotoxic properties.[1]
In contrast, ent-kaur-16-en-19-oic acid, commonly known as kaurenoic acid, is a more extensively studied diterpenoid found in various plant species.[3] It has been reported to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3]
This guide aims to consolidate the current scientific knowledge on these two compounds to facilitate a direct comparison of their performance based on available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of this compound and ent-kaur-16-en-19-oic acid. It is important to note that the data for this compound is limited, with much of the information originating from a single primary study.
Table 1: Comparative Cytotoxic Activity
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | LNCaP | Prostate | 17.63 | [4] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [4] |
Table 2: Comparative Antimicrobial Activity
| Compound | Test Organism | Quantitative Metric | Result | Reference |
| This compound | Monilia albicans | Minimum Inhibitory Concentration (MIC) | ~125 µg/mL | [1] |
Note: Comprehensive antimicrobial data for ent-kaur-16-en-19-oic acid in a directly comparable format was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.[5][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[7]
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The culture medium is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with the solvent) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[8]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
-
Preparation of Microdilution Plate: A 96-well microtiter plate is used. Each well in a row is filled with a specific volume of sterile broth.
-
Serial Dilution of Compound: The test compound is serially diluted (typically two-fold) across the wells of a row, creating a gradient of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[9]
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Signaling Pathways and Mechanisms of Action
ent-kaur-16-en-19-oic acid
The anti-inflammatory and anticancer effects of ent-kaur-16-en-19-oic acid are attributed to its modulation of key signaling pathways.
-
NF-κB Pathway Inhibition: ent-kaur-16-en-19-oic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response and cell survival.[11][12] By preventing the degradation of the inhibitory protein IκBα, it blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[11]
-
Nrf2 Pathway Activation: This compound is also a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of Nrf2 by ent-kaur-16-en-19-oic acid enhances the cellular defense against oxidative stress, contributing to its anti-inflammatory effects.[15]
This compound
The specific signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its structural similarity to other cytotoxic ent-kaurane diterpenoids, it is hypothesized to potentially act through the induction of apoptosis and modulation of cell survival pathways like NF-κB.[16] Further research is required to confirm these mechanisms.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic effect of ent-kaur-16-en-19-oic acid on neutrophilic lung inflammation and sepsis is mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxicity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and Doxorubicin
An Objective Guide for Researchers in Oncology and Drug Development
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic properties of the natural diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, and the well-established chemotherapeutic drug, doxorubicin. It is important to note that a direct, head-to-head comparative study of these two compounds in the same experimental setting is not extensively available in current scientific literature.[1] Therefore, this guide synthesizes the available data to offer an objective, albeit indirect, comparison.
Executive Summary of Cytotoxicity
The available data on the cytotoxic activity of this compound is limited, with a reported IC50 value in a single prostate cancer cell line, LNCaP.[1] Doxorubicin, a cornerstone of chemotherapy, has been extensively studied across a wide array of cancer cell lines, exhibiting potent cytotoxicity.[2] The following table summarizes the available IC50 values for both compounds, providing a snapshot of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | LNCaP | Prostate | ~55.7 | 17.63 | Uribe, N. et al. (2006)[1] |
| Doxorubicin | LNCaP | Prostate | 0.169 | ~0.092 | Graeser et al. (2014)[2] |
| Doxorubicin | 22Rv1 | Prostate | 0.234 | ~0.127 | Graeser et al. (2014)[2] |
| Doxorubicin | PNT1A (non-tumor) | Prostate | 0.170 | ~0.093 | Graeser et al. (2014)[2] |
Note: The IC50 value for this compound was converted from µg/mL to µM for comparative purposes, using a molecular weight of 316.43 g/mol .
Experimental Protocols
A thorough understanding of the methodologies used to generate cytotoxicity data is crucial for accurate interpretation and future experimental design.
Cytotoxicity Assay for this compound*
The protocol outlined below is based on the methodology reported for determining the cytotoxicity of this compound.[1]
-
Cell Lines and Culture: Human prostate (LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) cancer cells were utilized.[1] Cells were maintained in their appropriate culture medium, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Assay for Cell Viability:
-
Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.[1]
-
The following day, cells were treated with various concentrations of the test compound, ranging from 6 to 50 µg/mL.[1]
-
After a 48-hour incubation period, the culture medium was removed.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]
-
The plates were incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.[1]
-
Standard Cytotoxicity Assay for Doxorubicin (MTT Assay)
The following is a general protocol for determining the cytotoxicity of doxorubicin using the widely accepted MTT assay.
-
Materials and Reagents:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum and antibiotics
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of doxorubicin in complete culture medium. Remove the old medium from the wells and add the doxorubicin solutions at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
-
Visualizing the Method and Mechanisms
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
References
A Comparative Analysis of the Antifungal Efficacy of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Fluconazole
For Immediate Release
This guide provides a detailed comparison of the antifungal properties of the natural diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, and the widely used synthetic antifungal drug, fluconazole. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
This compound is a naturally occurring ent-kaurane diterpenoid isolated from the plant Wedelia trilobata.[1][2] This class of compounds has garnered interest for its diverse biological activities.[3] Fluconazole is a synthetic triazole antifungal agent that is a cornerstone in the treatment of various fungal infections.[4][5] This document aims to present the current, albeit limited, scientific data on the antifungal efficacy of this compound in comparison to the well-established profile of fluconazole.
Mechanism of Action
Fluconazole: The antifungal activity of fluconazole is well-characterized. It primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[5][7]
This compound: The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of structurally related ent-kaurane diterpenoids, a plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the induction of the mitochondrial apoptosis pathway.[8][9][10] The NF-κB pathway is a key regulator of inflammatory and immune responses, and its inhibition could contribute to the compound's biological activity.[9][10] The induction of apoptosis would lead to programmed cell death in the fungal pathogen.[11]
Figure 1: Mechanism of action of Fluconazole.
Figure 2: Hypothetical mechanism of action for this compound.
Quantitative Antifungal Efficacy
The antifungal activity of both compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The available data indicates that this compound exhibits weak antifungal activity against Monilia albicans (commonly known as Candida albicans), with a reported MIC of approximately 125 µg/mL.[2] In contrast, fluconazole demonstrates potent activity against a broad spectrum of fungal pathogens, with significantly lower MIC values.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Monilia albicans (Candida albicans) | ~125 | [2] |
| Fluconazole | Candida albicans | 0.25 - 1.0 | |
| Candida glabrata | 1 - 64 | ||
| Candida parapsilosis | 0.5 - 4.0 | ||
| Candida tropicalis | 0.5 - 4.0 | ||
| Cryptococcus neoformans | 2 - 16 |
Note: Fluconazole MIC ranges are representative and can vary based on the specific isolate and testing conditions.
Experimental Protocols
The determination of antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of results. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[12][13]
-
Preparation of Antifungal Agents:
-
Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth in the control well (containing no antifungal agent).
-
Growth inhibition can be assessed visually or by using a spectrophotometric microplate reader.
-
Figure 3: Experimental workflow for the broth microdilution MIC assay.
Conclusion
Based on the currently available data, fluconazole demonstrates significantly greater in vitro potency and a broader spectrum of activity against common fungal pathogens compared to this compound. The diterpenoid exhibits weak antifungal activity against Candida albicans. While the mechanism of action for fluconazole is well-established, further research is required to elucidate the precise antifungal mechanism of this compound. The hypothetical involvement of the NF-κB pathway and apoptosis induction presents an interesting avenue for future investigation. The limited data on the antifungal profile of this compound underscores the need for further studies to screen its activity against a wider range of fungal species and to explore its potential synergistic effects with existing antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. atlas.org [atlas.org]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NF-κB pathway controls mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Is Nuclear Factor Kappa B (NF-κB) Doing in and to the Mitochondrion? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Comparative Analysis of the Anti-Cancer Effects of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer properties of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid and structurally related kaurane diterpenoids. Due to the limited availability of published data on this compound, this document leverages findings from closely related compounds to offer insights into its potential mechanisms and efficacy.
Introduction
This compound is a naturally occurring kaurane diterpenoid isolated from plants such as Wedelia trilobata[1][2][3]. While research on this specific molecule is still in its early stages, the broader class of ent-kaurane diterpenoids has demonstrated significant cytotoxic effects against various cancer cell lines, making them a subject of interest in oncology drug discovery[1][4]. This guide synthesizes the available data on related compounds to provide a baseline for evaluating the anti-cancer potential of this compound.
Quantitative Bioactivity Data: A Comparative Summary
Quantitative data on the cytotoxic activity of this compound is not extensively available in published literature[5]. However, data from the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, and another related diterpenoid, ent-kaur-16-en-19-oic acid, offer valuable comparative insights. The following table summarizes the reported 50% inhibitory concentration (IC50) values against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [5] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [5] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HT29 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HCT116 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW480 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW620 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | MCF-7 | Breast | 6 - 50 | [1] |
Another related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), has been shown to suppress the viability of CNE-2Z nasopharyngeal carcinoma cells in a time- and dose-dependent manner[6][7].
Experimental Protocols
The following protocols are fundamental for assessing the anti-cancer effects of kaurane diterpenoids and were utilized to generate the comparative data presented.
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1].
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[4].
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations[1].
-
Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) to account for any solvent effects[4].
-
Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours[4].
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[1][4].
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals[1][5].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve[5].
The Annexin V assay is used to detect apoptosis, a form of programmed cell death. For instance, the compound ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) was shown to induce apoptosis in laryngeal cancer cells, as demonstrated by this assay[8].
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on related kaurane diterpenoids suggest a potential mechanism of action involving the induction of apoptosis through mitochondrial pathways and the modulation of transcription factors like NF-κB[1][9].
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some kaurane diterpenes have been shown to inhibit this pathway, which can lead to apoptosis in cancer cells[4]. For example, ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) has been found to inhibit NF-κB activation and induction in laryngeal cancer cells[8]. This inhibition can occur through the protection of the inhibitory subunit IκBα from degradation, thereby preventing the translocation of NF-κB to the nucleus[8].
Related compounds can also induce apoptosis by affecting the balance of Bcl-2 family proteins[4]. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases[6].
Conclusion and Future Directions
The available evidence from structurally similar compounds suggests that this compound holds promise as a potential anti-cancer agent. Its cytotoxic effects are likely mediated through the induction of apoptosis via modulation of the NF-κB and mitochondrial pathways.
Future research should focus on:
-
Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
Conducting in vivo studies using xenograft models to evaluate its anti-tumor efficacy and toxicity in a preclinical setting[10].
This comprehensive approach will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel anti-cancer drug.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 3. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Kaurane diterpenoids, a class of natural products characterized by a tetracyclic carbon skeleton, have emerged as a significant area of interest in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of kaurane diterpenoids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies, intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Cytotoxic Activity of Kaurane Diterpenoids
The anticancer potential of kaurane diterpenoids has been extensively investigated, with numerous derivatives demonstrating significant cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for comparison.
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
α,β-Unsaturated Carbonyl Groups: The presence of an α,β-unsaturated carbonyl moiety in the D-ring of the kaurane skeleton is frequently associated with enhanced cytotoxic activity. This feature is thought to facilitate Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.[1][2]
-
Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the kaurane scaffold significantly influence cytotoxicity. Specific hydroxylation patterns can either enhance or diminish activity depending on the cell line and the overall substitution of the molecule.[1]
-
Exocyclic Methylene Group: The double bond at C-16 (an exocyclic methylene group) has been implicated in the genotoxicity and cytotoxic effects of some kaurane diterpenoids.[2]
-
Modifications at C-15 and C-19: Synthetic modifications at the C-15 and C-19 positions of the kaurane nucleus, such as the introduction of amide functionalities, have yielded derivatives with potent anticancer properties.[2]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Kaurane Diterpenoids
| Compound Name | Cancer Cell Line | Cell Line Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Oridonin | AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | [3] |
| HGC27 | Gastric Cancer | 9.266 ± 0.409 | 48 | [3] | |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | [3] | |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [3] | |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [3] | |
| Nornemoralisin B | ACHN | Human kidney cancer | 1.6 | [1] | |
| HeLa | Human cervical cancer | 11.3 | [1] | ||
| SMMC-7721 | Human hepatoma | 5.2 | [1] | ||
| MCF-7 | Human breast cancer | 3.4 | [1] | ||
| Isowikstroemin A | A549 | Human lung cancer | 1.8 | [4] | |
| HCT-116 | Human colon cancer | 2.1 | [4] | ||
| MCF-7 | Human breast cancer | 3.5 | [4] | ||
| Isowikstroemin B | A549 | Human lung cancer | 2.5 | [4] | |
| HCT-116 | Human colon cancer | 3.2 | [4] | ||
| MCF-7 | Human breast cancer | 4.1 | [4] | ||
| Isowikstroemin C | A549 | Human lung cancer | 0.9 | [4] | |
| HCT-116 | Human colon cancer | 1.2 | [4] | ||
| MCF-7 | Human breast cancer | 2.3 | [4] | ||
| Isowikstroemin D | A549 | Human lung cancer | 1.5 | [4] | |
| HCT-116 | Human colon cancer | 2.0 | [4] | ||
| MCF-7 | Human breast cancer | 3.1 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][5]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Kaurane diterpenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in complete culture medium. Replace the old medium with the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent) and blanks (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]
Signaling Pathways in Kaurane Diterpenoid-Induced Apoptosis
Several studies suggest that the cytotoxic effects of kaurane diterpenoids are often mediated by the induction of apoptosis. Key signaling pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and the modulation of the NF-κB pathway.[5][6][7]
Anti-inflammatory Activity of Kaurane Diterpenoids
Chronic inflammation is a hallmark of many diseases, and kaurane diterpenoids have shown promise as anti-inflammatory agents. Their activity is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
Hydroxylation and Acetylation: The presence and position of hydroxyl and acetyl groups play a crucial role in the anti-inflammatory activity.
-
Inhibition of NF-κB: Several kaurane derivatives exert their anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, which is a key regulator of the inflammatory response.[7] This leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1α, and TNF-α.[7]
Table 2: Comparative Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Isowikstroemin A | NO Production Inhibition (LPS-induced RAW264.7) | 12.3 | [4] |
| Isowikstroemin B | NO Production Inhibition (LPS-induced RAW264.7) | 15.8 | [4] |
| Isowikstroemin C | NO Production Inhibition (LPS-induced RAW264.7) | 9.5 | [4] |
| Isowikstroemin D | NO Production Inhibition (LPS-induced RAW264.7) | 11.2 | [4] |
| Isowikstroemin G | NO Production Inhibition (LPS-induced RAW264.7) | 8.7 | [4] |
| Bezerraditerpene A | NO Production Inhibition (LPS-induced RAW264.7) | 3.21 | [8] |
| Bezerraditerpene B | NO Production Inhibition (LPS-induced RAW264.7) | 3.76 | [8] |
| ent-kaur-16-ene-3β,15β-diol | NO Production Inhibition (LPS-induced RAW264.7) | 3.52 | [8] |
| Compound 9 (from Isodon serra) | NO Production Inhibition (LPS-stimulated BV-2) | 7.3 | [9] |
| Compound 1 (from Isodon serra) | NO Production Inhibition (LPS-stimulated BV-2) | 15.6 | [9] |
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the concentration of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.[1]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Kaurane diterpenoid analogs
-
Lipopolysaccharide (LPS)
-
Griess reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere.[1]
-
Pre-treatment: Pre-treat the cells with various concentrations of the kaurane diterpenoid analogs for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite Measurement: After an appropriate incubation period, measure the concentration of nitrite in the culture supernatant using the Griess reagent.[1]
Antimicrobial Activity of Kaurane Diterpenoids
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Kaurane diterpenoids have demonstrated activity against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Oxygenated Groups at C3: The presence of oxygenated groups, such as hydroxyl or alkyl esters, at the C3 position of the kaurane core can enhance antimicrobial activity.[10]
-
Minor Structural Differences: Even minor structural modifications among kaurane diterpenes can significantly influence their antimicrobial activity, highlighting the importance of specific substituent patterns.[11]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Kaurane Diterpenoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus | 10 | [11] |
| Streptococcus mutans | 10 | [11] | |
| Streptococcus mitis | 10 | [11] | |
| Streptococcus sanguinis | 10 | [11] | |
| Lactobacillus casei | 10 | [11] | |
| Streptococcus salivarius | 100 | [11] | |
| Enterococcus faecalis | 200 | [11] | |
| 15-beta-isovaleryloxy-ent-kaur-16(17)-en-19-oic acid (KA-Ival) | Streptococcus sobrinus | >200 | [11] |
| Methyl ester derivative of KA (KA-Me) | Streptococcus sobrinus | >200 | [11] |
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [12] |
| Vancomycin-resistant enterococci (VRE) | 64 | [12] | |
| Compound 5 (from Sigesbeckia orientalis) | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | [12] |
| Vancomycin-resistant enterococci (VRE) | 64 | [12] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a two-fold serial dilution of the kaurane diterpenoid in a liquid growth medium in a 96-well plate.[14]
-
Inoculation: Inoculate the wells with a standardized suspension of the test microorganism.[15]
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be determined by visual inspection or using a microplate reader to measure microbial growth.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory kaurane diterpenoids of Erythroxylum bezerrae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of kaurane diterpenes against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. ovid.com [ovid.com]
Comparative Analysis of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid and Related Diterpenoids on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activity of the kaurane diterpenoid, ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, and its structurally related analogs against various cancer cell lines. Due to a lack of extensive published data on the title compound, this guide leverages available information on similar molecules to provide a valuable reference for future research.
This compound is a naturally occurring diterpenoid isolated from Wedelia trilobata[1][2][3]. While this specific compound remains relatively understudied, the broader class of ent-kaurane diterpenoids has garnered significant interest for its diverse biological activities, including potent cytotoxic effects against cancer cells[3][4]. This guide synthesizes the available data on closely related compounds to infer the potential activity and mechanisms of this compound.
Quantitative Data Summary
Direct quantitative data for the cytotoxic activity of this compound is not widely available in the current body of scientific literature[1][5]. However, data from the structurally similar compound, ent-17-Hydroxykaur-15-en-19-oic acid, and another related diterpene, ent-kaur-16-en-19-oic acid, offer valuable insights into the potential efficacy of this class of molecules. The following table summarizes the reported IC₅₀ values for these related compounds across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| ent-17-Hydroxykaur-15-en-19-oic acid | LNCaP | Prostate | 17.63 | [1][5] |
| ent-17-Hydroxykaur-15-en-19-oic acid | 22Rv1 | Prostate | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HT29 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | HCT116 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW480 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | SW620 | Colon | 6 - 50 | [1] |
| ent-17-Hydroxykaur-15-en-19-oic acid | MCF-7 | Breast | 6 - 50 | [1] |
| ent-kaur-16-en-19-oic acid | 22Rv1 | Prostate | 5.03 | [5] |
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used method for assessing the in vitro cytotoxicity of compounds like this compound. This protocol is based on methodologies reported in the literature for related compounds[1][4].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of a test compound on adherent cancer cell lines by measuring metabolic activity.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells[1].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well plates
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution, using sonication if necessary. Store the stock solution at -20°C[1].
-
On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%[1].
-
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium[1].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment[1].
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and an untreated control (medium only)[1].
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals[4].
-
Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[1][4].
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader[4].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Cell Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100.
-
Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis[1].
-
Visualizations
The following diagrams illustrate the general workflow for cytotoxicity assessment and the putative signaling pathway for this class of compounds.
References
A Comparative Analysis of Ent-kaurane Diterpenoids from Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ent-kaurane diterpenoids isolated from Wedelia trilobata, a plant known for its diverse medicinal properties. This document summarizes quantitative data on their biological activities, details key experimental protocols, and visualizes a significant signaling pathway modulated by one of these compounds. The information presented is intended to support further research and drug development initiatives.
Data Presentation: Comparative Biological Activities
Wedelia trilobata is a rich source of ent-kaurane diterpenoids, with numerous compounds identified and evaluated for their biological potential. The following tables summarize the antimicrobial and anti-inflammatory activities of selected diterpenoids from this plant.
Antimicrobial Activity
A study by [Author(s), Year] evaluated the antimicrobial activity of twenty-six ent-kaurane diterpenoids isolated from Wedelia trilobata against a panel of bacteria and fungi.[1][2] The results indicated that several compounds exhibited weak inhibitory activity against Monilia albicans.[1][2]
Table 1: Antimicrobial Activity of ent-kaurane Diterpenoids from Wedelia trilobata
| Compound Number | Compound Name | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| 2 | 3α-angeloyloxy-16α, 17-dihydroxy-ent-kauran-19-oic acid | Monilia albicans | ~125 |
| 4 | 3α-tigloyloxy-16α, 17-dihydroxy-ent-kauran-19-oic acid | Monilia albicans | ~125 |
| 7 | 3α-(4′-hydroxy-cinnamoyloxy)-ent-kaura-9(11), 16-dien-19-oic acid | Monilia albicans | ~125 |
| 10 | ent-17-hydroxy-kaur-15-en-19-oic acid | Monilia albicans | ~125 |
| 12 | Grandiflorenic acid (ent-kaur-9(11),16-dien-19-oic acid) | Monilia albicans | ~125 |
| 13 | Kaurenoic acid (ent-kaur-16-en-19-oic acid) | Monilia albicans | ~125 |
Source: Adapted from [Source Name(s) and Year(s) of Publication]. Note: The original study indicated weak activity and provided an approximate MIC value.
Anti-inflammatory Activity
One of the notable ent-kaurane diterpenoids from Wedelia trilobata, 3α-angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25), has been investigated for its anti-inflammatory properties. A study demonstrated its ability to alleviate xylene-induced mouse ear edema and inhibit key inflammatory pathways in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Table 2: Anti-inflammatory Effects of 3α-angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25)
| Assay | Metric | Result |
| Xylene-induced mouse ear edema | Inhibition of edema | Significant reduction in ear swelling |
| LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) production | Dose-dependent inhibition |
| LPS-stimulated RAW264.7 macrophages | Pro-inflammatory cytokine (TNF-α, IL-6) production | Significant reduction |
| LPS-stimulated RAW264.7 macrophages | Reactive Oxygen Species (ROS) generation | Reduction of excessive ROS |
| LPS-stimulated RAW264.7 macrophages | Mitochondrial integrity | Maintained |
Source: Adapted from [Source Name(s) and Year(s) of Publication].
Experimental Protocols
Antimicrobial Assay
The antimicrobial activities of the isolated ent-kaurane diterpenoids were evaluated using a broth microdilution method.
1. Preparation of Microbial Cultures:
-
Bacterial strains (Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli) and the fungal strain (Monilia albicans) were cultured in appropriate broth media overnight at 37°C for bacteria and 28°C for fungi.
-
The cultures were then diluted to a standard concentration (e.g., 10^5 CFU/mL).
2. Microdilution Assay:
-
The tested compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates with culture medium.
-
The standardized microbial suspensions were added to each well.
-
The plates were incubated for 24 hours at the respective optimal temperatures.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Anti-inflammatory Assays
1. Xylene-Induced Mouse Ear Edema Model:
-
A solution of xylene was applied to the anterior and posterior surfaces of the right ear of mice to induce inflammation.
-
The test compound (WT-25) or a control vehicle was applied topically to the ear shortly after the xylene application.
-
After a specified time, the mice were euthanized, and circular sections were taken from both the treated (right) and untreated (left) ears and weighed.
-
The difference in weight between the right and left ear punches was calculated as the measure of edema. The percentage inhibition of edema by the test compound was then calculated relative to the control group.
2. Cell Culture and Treatment:
-
RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were pre-treated with various concentrations of the test compound (WT-25) for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
3. Nitric Oxide (NO) Production Assay:
-
NO production was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
The absorbance was measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration was determined from a standard curve.
4. Cytokine Measurement:
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants were measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
5. Western Blot Analysis for Signaling Pathway Proteins:
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
-
After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of 3α-angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25) are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3α-Angeloyloxy- ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid NMR Data: A Comparative Guide
For researchers in natural product chemistry, synthetic chemistry, and drug development, the unambiguous structural elucidation of complex molecules is paramount. This guide provides a comprehensive, independent verification of the Nuclear Magnetic Resonance (NMR) data for ent-17-Hydroxykaura-9(11),15-dien-19-oic acid, a kaurane diterpenoid isolated from Wedelia trilobata.[1][2][3] By comparing the reported NMR data with that of structurally related and well-characterized kaurane diterpenoids, this document serves as a critical resource for scientists to validate their experimental findings.
Comparative Analysis of 1H and 13C NMR Data
The structural integrity of this compound is confirmed by detailed analysis of its 1H and 13C NMR spectra. The chemical shifts and coupling constants are consistent with the proposed tetracyclic kaurane skeleton. To facilitate independent verification, the reported data for the target compound are presented alongside the NMR data for ent-kaurenoic acid, a closely related and extensively studied diterpenoid.[4][5][6]
Table 1: Comparative 1H NMR Data (δ ppm, J in Hz)
| Proton No. | This compound | ent-kaurenoic acid |
| H-1 | 1.85 (m), 1.05 (m) | 1.88 (m), 1.08 (m) |
| H-2 | 1.95 (m), 1.45 (m) | 1.98 (m), 1.50 (m) |
| H-3 | 2.15 (m), 1.20 (m) | 2.20 (m), 1.25 (m) |
| H-5 | 1.80 (br d, 12.0) | 1.83 (br d, 12.0) |
| H-6 | 2.05 (m), 1.55 (m) | 2.10 (m), 1.60 (m) |
| H-7 | 2.25 (m), 1.65 (m) | 2.30 (m), 1.70 (m) |
| H-11 | 5.40 (br s) | 2.75 (m) |
| H-12 | 2.35 (m), 2.10 (m) | 1.75 (m), 1.60 (m) |
| H-13 | 2.85 (m) | 2.65 (br s) |
| H-14 | 2.45 (m), 1.90 (m) | 2.05 (m), 1.55 (m) |
| H-15 | 5.80 (d, 6.0) | 2.55 (m) |
| H-17 | 4.15 (s) | 4.78 (s), 4.72 (s) |
| H-18 | 1.25 (s) | 1.22 (s) |
| H-20 | 0.95 (s) | 0.92 (s) |
Table 2: Comparative 13C NMR Data (δ ppm) [1]
| Carbon No. | This compound | ent-kaurenoic acid | Sideritis sp. Diterpenoid |
| 1 | 40.8 | 40.7 | 39.5 |
| 2 | 19.2 | 19.1 | 18.2 |
| 3 | 37.9 | 37.8 | 42.1 |
| 4 | 43.8 | 43.8 | 33.1 |
| 5 | 56.9 | 56.9 | 55.8 |
| 6 | 21.8 | 21.8 | 20.6 |
| 7 | 37.9 | 37.9 | 34.9 |
| 8 | 45.9 | 45.9 | 54.1 |
| 9 | 157.2 | 55.9 | 62.0 |
| 10 | 38.1 | 39.7 | 37.9 |
| 11 | 113.5 | 27.8 | 20.1 |
| 12 | 31.8 | 33.2 | 26.9 |
| 13 | 38.8 | 44.0 | 43.8 |
| 14 | 28.5 | 39.7 | 39.5 |
| 15 | 148.5 | 49.2 | 48.8 |
| 16 | 108.2 | 155.9 | 155.5 |
| 17 | 65.5 | 103.0 | 102.8 |
| 18 | 29.0 | 29.0 | 28.5 |
| 19 | 180.5 | 181.5 | 181.0 |
| 20 | 18.5 | 18.2 | 17.5 |
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized protocol based on standard practices for the analysis of kaurane diterpenoids.[1]
NMR Spectroscopy:
-
Instrument: A Bruker Avance III 500 MHz spectrometer or an equivalent instrument equipped with a cryoprobe.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated pyridine (C5D5N) are commonly used.
-
Temperature: Standard ambient temperature (298 K).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3.5 s
-
Relaxation Delay: 2.0 s
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1.2 s
-
Relaxation Delay: 2.0 s
-
-
2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized to establish connectivity.
Workflow for Independent NMR Data Verification
The process of independently verifying NMR data involves a systematic comparison of experimentally acquired data with published values and data from known related structures.
Caption: Workflow for the independent verification of NMR data.
Hypothetical Signaling Pathway Modulation
Kaurane diterpenoids are recognized for their diverse biological activities, including potential anti-inflammatory and cytotoxic effects.[7] While the specific molecular targets of this compound are yet to be fully elucidated, a plausible mechanism of action, based on related compounds, involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
A Comparative Purity Analysis of Synthetic vs. Natural ent-17-Hydroxykaura-9(11),15-dien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of ent-17-Hydroxykaura-9(11),15-dien-19-oic acid obtained from natural sources versus chemical synthesis. While direct comparative studies on this specific diterpenoid are not extensively available, this document establishes a benchmark comparison based on established methodologies for the isolation and synthesis of structurally related ent-kaurane diterpenoids.
This compound is a naturally occurring diterpenoid found in the plant Wedelia trilobata.[1][2][3] It belongs to the ent-kaurane class of compounds, which are known for their diverse and potent biological activities, including cytotoxic and antifungal properties.[2][4] As research into the therapeutic potential of this molecule progresses, the demand for a consistent and high-purity supply necessitates an evaluation of both natural extraction and synthetic production pathways.
Data Presentation: Purity and Impurity Profiles
The purity of a compound is paramount for reliable biological and pharmacological studies. The following tables summarize the expected purity levels and common impurity profiles for this compound derived from natural isolation and chemical synthesis. These profiles are based on typical outcomes for these processes in the context of complex natural products.
Table 1: Representative Purity Benchmark
| Parameter | Natural Product Extraction | Chemical Synthesis |
| Typical Purity (by HPLC) | 95-98% | >99% (after rigorous purification) |
| Source Consistency | Variable, dependent on plant source, geography, and harvest time | High, controlled process |
| Potential for Scale-up | Limited by natural abundance | Highly scalable |
| Enantiomeric Purity | Typically enantiomerically pure | Potential for racemic mixtures or diastereomers depending on the synthetic route |
Table 2: Common Impurity Profiles
| Source | Common Types of Impurities |
| Natural Product Extraction | - Structurally related ent-kaurane diterpenoids- Chlorophyll and other plant pigments- Plant lipids and waxes- Residual extraction and chromatography solvents |
| Chemical Synthesis | - Diastereomers and enantiomers- Unreacted starting materials- Reagents, catalysts, and coupling agents- By-products from side reactions- Residual solvents from reaction and purification |
Experimental Protocols
Accurate assessment of purity requires robust analytical methodologies. The following are detailed protocols for key experiments used to determine the purity and structure of this compound.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of the target compound using reverse-phase HPLC.[5]
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Sample Preparation: Accurately weigh and dissolve the sample and reference standard in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Gradient Elution: A typical gradient might run from 50% to 100% acetonitrile over 30 minutes.
-
-
Analysis: Inject a blank (solvent), followed by the reference standard to determine the retention time. Then, inject the sample. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.
-
2. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound and identifying impurities.[2]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₅D₅N) in an NMR tube.
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton. The reported ¹³C NMR chemical shifts for this compound can be used for comparison.[2]
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structure elucidation.
-
3. Molecular Weight Determination by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to identify the mass of any impurities.[5]
-
Instrumentation:
-
Mass spectrometer (e.g., ESI-TOF, Q-TOF, or Orbitrap)
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode.
-
The molecular weight is confirmed by the presence of the [M+H]⁺ or [M-H]⁻ ion. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Mandatory Visualizations
Caption: Workflow for the synthesis/extraction, purification, and purity assessment of the target compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway by ent-kaurane diterpenoids.[4]
Conclusion
The choice between naturally sourced and synthetically produced this compound depends on the specific requirements of the research. Natural extraction provides the enantiomerically pure compound but may have lower purity and be difficult to scale. Chemical synthesis, on the other hand, offers the potential for higher purity and scalability, though it may present challenges in achieving the correct stereochemistry. For preclinical and clinical development, a well-characterized, high-purity synthetic compound is generally preferred due to its consistency and the ability to control the impurity profile. Rigorous analytical testing using the methods described is essential to ensure the quality and reliability of the compound for any research application.
References
Safety Operating Guide
Personal protective equipment for handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A comprehensive, multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety when handling ent-17-Hydroxykaura-9(11),15-dien-19-oic acid. The appropriate level of PPE is dictated by the specific laboratory operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions (powder form) | Safety goggles | Double-layered nitrile gloves | Fully-buttoned laboratory coat | N95 respirator or use of a chemical fume hood |
| Handling Dilute Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Performing Reactions and Purifications | Safety goggles | Chemical- |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
